molecular formula C17H23N3O2 B029703 tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate CAS No. 252978-89-5

tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate

货号: B029703
CAS 编号: 252978-89-5
分子量: 301.4 g/mol
InChI 键: OEAMZRWFIQSVJQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a piperazine core that is Boc-protected on one nitrogen and substituted with a 1H-indol-4-yl moiety on the other. The indole group is a privileged scaffold in drug discovery, frequently found in molecules that interact with biological targets such as serotonin receptors and kinases. The primary research application of this reagent is as a key synthetic intermediate in the design and synthesis of novel, more complex bioactive molecules. Its Boc-protecting group offers excellent orthogonality, allowing for selective deprotection under mild acidic conditions to generate the secondary amine, which can then be further functionalized. This makes it an invaluable precursor for constructing compound libraries for high-throughput screening, particularly in programs targeting central nervous system (CNS) disorders, oncology, and GPCR-related pathways. Researchers utilize this building block to explore structure-activity relationships (SAR) and to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds. Supplied with comprehensive analytical data (including HPLC, NMR, and MS) to ensure identity and purity, this compound is designed to accelerate your early-stage discovery efforts.

属性

IUPAC Name

tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-11-9-19(10-12-20)15-6-4-5-14-13(15)7-8-18-14/h4-8,18H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAMZRWFIQSVJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC3=C2C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621515
Record name tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252978-89-5
Record name tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical structure, properties, and available synthetic methodologies related to tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate. Due to the limited availability of comprehensive experimental data for this specific molecule in peer-reviewed literature, this document also draws upon information from closely related analogs to provide a broader context for its chemical characteristics and potential applications. This guide is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in indole and piperazine-containing scaffolds.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring an indole nucleus linked to a piperazine ring, which is further protected with a tert-butoxycarbonyl (Boc) group. The structural representation and key identifiers are presented below.

Chemical Structure:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 125796-63-6[1]
Molecular Formula C₁₇H₂₃N₃O₂N/A
Molecular Weight 301.38 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in DMSO, MethanolN/A

Synthesis and Experimental Protocols

A definitive, peer-reviewed synthesis protocol for this compound is not extensively documented. However, based on the synthesis of analogous arylpiperazine compounds, a plausible synthetic route would involve a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Proposed Synthetic Workflow:

G Proposed Synthesis of this compound cluster_reactants Starting Materials cluster_reaction Reaction Conditions 4-Bromo-1H-indole 4-Bromo-1H-indole Pd_Catalyst Palladium Catalyst (e.g., Pd2(dba)3) 4-Bromo-1H-indole->Pd_Catalyst Reacts with tert-Butyl piperazine-1-carboxylate tert-Butyl piperazine-1-carboxylate tert-Butyl piperazine-1-carboxylate->Pd_Catalyst Product This compound Pd_Catalyst->Product Forms Ligand Ligand (e.g., BINAP) Ligand->Pd_Catalyst Base Base (e.g., NaOtBu) Base->Pd_Catalyst Solvent Solvent (e.g., Toluene) Solvent->Pd_Catalyst Purification Purification (Column Chromatography) Product->Purification

Caption: Proposed Buchwald-Hartwig amination workflow for synthesis.

General Experimental Protocol (Hypothetical):

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-1H-indole (1.0 eq.), tert-butyl piperazine-1-carboxylate (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable ligand (e.g., BINAP, 4 mol%).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Base Addition: Anhydrous toluene is added, followed by a strong base (e.g., sodium tert-butoxide, 1.4 eq.).

  • Reaction: The reaction mixture is heated to a specified temperature (typically 80-110 °C) and stirred for several hours until completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired product.

Analytical Data

Table 2: Expected Spectroscopic Data Ranges

Data TypeExpected Chemical Shifts / m/z
¹H NMR Aromatic protons (indole): ~6.5-7.5 ppmPiperazine protons: ~3.0-3.8 ppmBoc protons: ~1.4-1.5 ppm
¹³C NMR Aromatic carbons (indole): ~100-140 ppmCarbonyl carbon (Boc): ~154 ppmPiperazine carbons: ~40-50 ppmtert-Butyl carbons: ~28 ppm, ~80 ppm (quaternary)
Mass Spec (ESI+) Expected [M+H]⁺ at m/z ~302.18

Biological Activity and Signaling Pathways

As of the date of this publication, there are no specific studies detailing the biological activity or implication in signaling pathways for this compound. The indole and piperazine moieties are common pharmacophores found in a wide range of biologically active molecules, including serotonin receptor agonists/antagonists, dopamine receptor ligands, and kinase inhibitors. Therefore, it is plausible that this compound could serve as a valuable intermediate or building block in the synthesis of novel therapeutic agents.

Logical Relationship for Potential Drug Discovery:

G Role in Drug Discovery Funnel Scaffold Indole-Piperazine Scaffold Intermediate tert-Butyl 4-(1H-indol-4-yl) piperazine-1-carboxylate Scaffold->Intermediate is a key Derivatization Chemical Derivatization (e.g., Deprotection and Acylation) Intermediate->Derivatization undergoes Library Compound Library Derivatization->Library generates Screening High-Throughput Screening Library->Screening is subjected to Hit Hit Compound Screening->Hit identifies

Caption: Potential workflow for utilizing the title compound in drug discovery.

Conclusion

This compound is a chemical entity with potential applications in medicinal chemistry and drug discovery. While detailed experimental and biological data are currently scarce in the public domain, its structural motifs suggest it could be a valuable building block for the synthesis of novel compounds with a range of biological activities. Further research is warranted to fully elucidate its physicochemical properties, develop robust synthetic protocols, and explore its pharmacological potential.

References

In-depth Technical Guide: tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This document provides a comprehensive overview of the known mechanism of action for the compound tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate. A thorough search of publicly available scientific literature and databases has been conducted to assemble all pertinent information regarding its biological activity, molecular targets, and associated signaling pathways.

Despite extensive investigation, there is currently no publicly available data detailing the specific mechanism of action, binding profile, or results from cellular assays for this compound. The compound is commercially available and is listed in chemical supplier catalogs. However, its biological function and pharmacological properties have not been characterized in the accessible scientific literature.

While information on the specific target and pathway of the requested compound is unavailable, the core chemical structure, a piperazine-1-carboxylate, is a common feature in a variety of biologically active molecules. For context, this report will briefly touch upon the known activities of structurally related compounds.

Contextual Analysis of Structurally Related Compounds

The this compound molecule contains an indole moiety and a Boc-protected piperazine ring. Both of these chemical features are present in numerous compounds with diverse pharmacological activities.

  • Piperazine Derivatives: The piperazine ring is a prevalent scaffold in drug discovery. For instance, certain piperazine derivatives have been investigated for their antioxidant and central nervous system activities, with some exhibiting anxiolytic and antidepressant-like effects. These activities are often mediated through interactions with various receptors, including serotonergic, adrenergic, and dopaminergic pathways.

  • Indole Derivatives: The indole nucleus is another privileged structure in medicinal chemistry, found in a wide range of pharmaceuticals. Compounds containing the indole scaffold have been developed as, for example, inhibitors of tryptophan 2,3-dioxygenase (TDO2), an enzyme implicated in cancer and neurodegenerative diseases.

  • PROTAC Linkers: The tert-butyl piperazine-1-carboxylate group is also utilized as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. In this context, the piperazine-1-carboxylate moiety often serves as a linker element connecting the target-binding ligand and the E3 ligase-binding ligand.

It is important to emphasize that the activities of these related compounds do not predict the mechanism of action for this compound. Without experimental data, any potential biological role remains speculative.

Data Presentation

No quantitative data from binding assays, functional assays, or other experimental protocols for this compound are available in the public domain. Therefore, no data tables can be presented.

Experimental Protocols

Detailed methodologies for key experiments cannot be provided as no studies detailing the biological evaluation of this compound have been published.

Visualization of Signaling Pathways and Workflows

As the mechanism of action and biological targets for this compound are unknown, it is not possible to generate diagrams of signaling pathways or experimental workflows.

To illustrate the general concept of a PROTAC workflow, where a similar chemical scaffold might be employed, a representative diagram is provided below. This is for illustrative purposes only and does not represent the actual mechanism of the compound .

PROTAC_Workflow cluster_cell Cellular Environment PROTAC PROTAC (Bifunctional Molecule) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Target Protein Degradation Proteasome->Degradation Mediates

Caption: A generalized workflow for PROTAC-mediated protein degradation.

Conclusion

There is a significant gap in the scientific literature regarding the mechanism of action of this compound. While the structural motifs present in the molecule are common in various bioactive compounds, no specific biological activity has been reported for this particular chemical entity. Further research, including target identification screens, binding assays, and cellular functional assays, is required to elucidate its pharmacological properties. This document will be updated as new information becomes publicly available.

Technical Guide: tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data for this specific molecule, this document leverages information on structurally similar compounds to present a putative synthesis, potential biological activities, and relevant experimental protocols. The data herein is intended to serve as a foundational resource for researchers investigating novel therapeutics involving the indole and piperazine scaffolds.

Compound Identification

While a specific CAS Number for this compound is not readily found in public databases, its key structural features are well-characterized in medicinal chemistry.

Compound Name This compound
Molecular Formula C₁₇H₂₃N₃O₂
Molecular Weight 301.39 g/mol
General Class Indole derivative, Piperazine derivative
Key Structural Features Indole ring, Piperazine ring, tert-Butoxycarbonyl (Boc) protecting group

Putative Synthesis

A plausible synthetic route for this compound can be conceptualized based on established methodologies for the synthesis of N-arylpiperazines and indole derivatives. A common approach involves a Buchwald-Hartwig amination or a similar cross-coupling reaction.

Experimental Protocol: Proposed Synthesis

Reaction: Buchwald-Hartwig amination of 4-bromo-1H-indole with tert-butyl piperazine-1-carboxylate.

Materials:

  • 4-bromo-1H-indole

  • tert-Butyl piperazine-1-carboxylate

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-1H-indole (1.0 eq), tert-butyl piperazine-1-carboxylate (1.1 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and BINAP (0.03 eq).

  • Add anhydrous toluene to the vessel.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Expected Yield and Purity:

Parameter Expected Value
Yield50-70%
Purity>95% (by HPLC)

Note: These values are estimates based on similar reported reactions and would require experimental validation.

Potential Biological Activity and Applications

The structural motifs of indole and piperazine are prevalent in a wide range of biologically active molecules. Compounds incorporating these fragments have shown utility in various therapeutic areas.

  • CNS Disorders: The indole nucleus is a core component of neurotransmitters like serotonin. Piperazine-containing compounds often exhibit activity at various CNS receptors.

  • Oncology: Indole derivatives have been investigated as inhibitors of various kinases and other enzymes involved in cancer progression.

  • PROTACs: The piperazine moiety can serve as a versatile linker in the design of Proteolysis Targeting Chimeras (PROTACs), which are emerging as a powerful therapeutic modality for targeted protein degradation.[1]

The title compound, this compound, can be considered a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The Boc-protecting group can be readily removed to allow for further functionalization of the piperazine nitrogen.

Diagrams

Synthesis Workflow

Synthesis_Workflow reagents 4-Bromo-1H-indole + tert-Butyl piperazine-1-carboxylate conditions Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 80-100 °C reagents->conditions Reaction product This compound conditions->product purification Purification (Column Chromatography) product->purification

Caption: Proposed synthesis of the title compound via Buchwald-Hartwig amination.

Potential Derivatization Pathway

Derivatization_Pathway start This compound deprotection Boc Deprotection (e.g., TFA/DCM) start->deprotection intermediate 4-(1H-indol-4-yl)piperazine deprotection->intermediate functionalization Functionalization (e.g., Acylation, Alkylation) intermediate->functionalization derivatives Diverse Library of Functionalized Derivatives functionalization->derivatives

Caption: General pathway for the derivatization of the title compound.

References

In-Depth Technical Guide: tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate. This molecule, possessing both an indole nucleus and a piperazine moiety, is of significant interest in medicinal chemistry due to the prevalence of these scaffolds in numerous biologically active compounds.

Core Compound Data

The fundamental chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₇H₂₃N₃O₂
Molecular Weight 301.38 g/mol
CAS Number 252978-89-5
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC3=C2NC=C3

Synthetic Protocols

The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction, most commonly the Buchwald-Hartwig amination. This reaction is a powerful tool for the formation of carbon-nitrogen bonds.

Conceptual Synthetic Workflow

G Indole 4-Haloindole (e.g., 4-Bromoindole) Reaction Buchwald-Hartwig Amination Indole->Reaction Piperazine tert-Butyl piperazine-1-carboxylate Piperazine->Reaction Catalyst Palladium Catalyst (e.g., Pd₂(dba)₃) Catalyst->Reaction Ligand Phosphine Ligand (e.g., tBu₃P·HBF₄) Ligand->Reaction Base Base (e.g., NaOtBu) Base->Reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Product tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Figure 1: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative example for the synthesis of arylpiperazines and can be adapted for the specific synthesis of the title compound.

Materials:

  • 4-Bromoindole

  • tert-Butyl piperazine-1-carboxylate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a dry three-necked round-bottom flask, add 4-bromoindole (1.0 eq.), tert-butyl piperazine-1-carboxylate (1.1 eq.), and anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

  • Add the palladium catalyst, Pd₂(dba)₃ (e.g., 1 mol%), the phosphine ligand, tBu₃P·HBF₄ (e.g., 2 mol%), and the base, sodium tert-butoxide (e.g., 2.2 eq.).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane.

  • Filter the mixture to remove insoluble salts.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively documented in publicly available literature, the structural motifs suggest potential interactions with several biological targets. Indole and piperazine derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial properties and interactions with central nervous system receptors.[1]

Hypothesized Serotonin Receptor Interaction

The indole and piperazine moieties are common pharmacophores in ligands for serotonin (5-HT) receptors.[2][3] It is hypothesized that this compound could act as a ligand for various 5-HT receptor subtypes, potentially modulating serotonergic signaling pathways.

Ligand tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate Receptor Serotonin Receptor (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇) Ligand->Receptor G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A Second_Messenger->Kinase Activation Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylation Cascade

Figure 2: Hypothesized G-protein coupled serotonin receptor signaling pathway.

This diagram illustrates a general mechanism where the binding of a ligand, such as the title compound, to a G-protein coupled serotonin receptor initiates a downstream signaling cascade, ultimately leading to a cellular response. The specific nature of this response (e.g., agonism or antagonism) would require experimental validation.

Conclusion

This compound is a molecule with significant potential in drug discovery and development, primarily serving as a versatile intermediate for the synthesis of more complex pharmaceutical agents. Its synthesis is accessible through established palladium-catalyzed cross-coupling methodologies. While its specific biological activities are yet to be fully elucidated, its structural features suggest a high likelihood of interaction with important biological targets, particularly serotonin receptors. Further research into the pharmacological profile of this compound and its derivatives is warranted to explore its therapeutic potential.

References

A Technical Guide to Indole-Piperazine Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

The indole-piperazine scaffold is a privileged structural motif in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds. This versatile framework, which combines the rigid, electron-rich indole nucleus with the flexible, basic piperazine ring, has proven to be a fruitful starting point for the design of potent and selective ligands for various biological targets. This technical guide provides a comprehensive overview of recent advancements in the field of indole-piperazine compounds, with a focus on their synthesis, quantitative biological data, and therapeutic applications in oncology, central nervous system (CNS) disorders, and inflammatory diseases. Detailed experimental protocols and visual representations of key signaling pathways and experimental workflows are included to support researchers and drug development professionals in this dynamic area of study.

Quantitative Biological Activity Data

The biological evaluation of indole-piperazine derivatives has yielded a significant amount of quantitative data, highlighting their potential as therapeutic agents. The following tables summarize key findings across different therapeutic areas, providing a comparative view of compound potencies.

Table 1: Anticancer Activity of Indole-Piperazine Compounds

CompoundCancer Cell LineAssay TypeIC50 / GI50Reference
3s HUH7 (Liver)Cytotoxicity< 5-FU standard[1]
MCF7 (Breast)Cytotoxicity< 5-FU standard[1]
HCT116 (Colon)Cytotoxicity< 5-FU standard[1]
7d MCF-7 (Breast)AnticancerMore potent than Erlotinib[2]
HCT-116 (Colorectum)AnticancerMore potent than Erlotinib[2]
HepG-2 (Liver)AnticancerMore potent than Erlotinib[2]
7e MCF-7 (Breast)AnticancerMore potent than Erlotinib[2]
HCT-116 (Colorectum)AnticancerMore potent than Erlotinib[2]
HepG-2 (Liver)AnticancerMore potent than Erlotinib[2]
7f MCF-7 (Breast)AnticancerMore potent than Erlotinib[2]
HCT-116 (Colorectum)AnticancerMore potent than Erlotinib[2]
HepG-2 (Liver)AnticancerMore potent than Erlotinib[2]
Vindoline-piperazine conjugate 23 MDA-MB-468 (Breast)AntiproliferativeGI50 = 1.00 μM[3]
Vindoline-piperazine conjugate 25 HOP-92 (Non-small cell lung)AntiproliferativeGI50 = 1.35 μM[3]
AK301 HT29 (Colon)Mitotic ArrestED50 ≈ 115 nM[4]
3,5-Diprenyl indole 35 MIA PaCa-2 (Pancreatic)Cytotoxicity (MTT)IC50 = 9.5 ± 2.2 μM[5]

Table 2: Activity of Indole-Piperazine Compounds on CNS Targets

CompoundTargetAssay TypeKi / IC50 / EC50Reference
13m 5-HT1A ReceptorAgonist ActivityEC50 = 1.01 nM[6]
7a 5-HT6 ReceptorBinding AffinityKi = 3.4 nM[7]
5-HT6 ReceptorFunctional AntagonismIC50 = 310 nM[7]
Indoline-piperazine derivatives Dopamine D2/D4 ReceptorsBinding Affinity-[8][9]
9c HDAC6Enzyme InhibitionIC50 = 13.6 nM[10]

Table 3: Anti-inflammatory Activity of Indole-Piperazine Compounds

CompoundTargetAssay TypeIC50Reference
5j COX-2Enzyme InhibitionIC50 = 92.54 nM[11]
5-LOXEnzyme InhibitionIC50 = 41.86 nM[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for key assays cited in the literature on indole-piperazine compounds.

1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

  • Procedure:

    • Human cancer cell lines (e.g., MCF-7, HCT116, HepG-2) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.[2]

    • The cells are then treated with various concentrations of the test compounds and a standard drug (e.g., 5-Fluorouracil) for 48-72 hours.[1]

    • After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

    • The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting a dose-response curve.

2. Serotonin 5-HT1A Receptor Agonist Activity Assay (cAMP Assay)

  • Objective: To measure the functional agonistic activity of compounds at the 5-HT1A receptor by quantifying changes in cyclic AMP (cAMP) levels.

  • Procedure:

    • HEK293 cells stably expressing the human 5-HT1A receptor are cultured and seeded in 96-well plates.

    • The cells are stimulated with various concentrations of the test compounds in the presence of forskolin (an adenylyl cyclase activator).

    • The intracellular cAMP levels are measured using a competitive immunoassay kit, such as the LANCE Ultra cAMP kit.[6]

    • The EC50 values, representing the concentration of the compound that produces 50% of the maximal response, are calculated from the dose-response curves.[6]

3. Histone Deacetylase (HDAC) Inhibition Assay

  • Objective: To determine the inhibitory activity of compounds against specific HDAC enzymes (e.g., HDAC6).

  • Procedure:

    • The assay is performed using a commercially available HDAC fluorometric assay kit.

    • Recombinant human HDAC6 enzyme is incubated with a fluorogenic substrate and various concentrations of the test compounds.

    • The reaction is allowed to proceed for a set time at 37°C.

    • A developer solution is added to stop the reaction and generate a fluorescent signal.

    • The fluorescence is measured using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).

    • The IC50 values are calculated by comparing the fluorescence in the presence of the inhibitor to the control.[10]

4. In Vivo Forced Swim Test (Antidepressant Activity)

  • Objective: To assess the potential antidepressant-like effects of compounds in rodents.

  • Procedure:

    • Mice are individually placed in a transparent glass cylinder filled with water (25 ± 1°C) for a 6-minute session.

    • The duration of immobility during the last 4 minutes of the session is recorded.

    • Test compounds, a vehicle control, and a positive control (e.g., fluoxetine) are administered intraperitoneally at a specific dose (e.g., 10 mg/kg) 30-60 minutes before the test.[12]

    • A significant reduction in the duration of immobility compared to the vehicle control group is indicative of an antidepressant-like effect.[12]

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes is essential for a clear understanding of the mechanisms of action and the research pipeline for indole-piperazine compounds.

Signaling Pathways

Indole-piperazine derivatives exert their biological effects by modulating various signaling pathways. Below are diagrams representing some of the key pathways targeted by these compounds.

G cluster_serotonin Serotonin (5-HT1A) Receptor Signaling Indole_Piperazine Indole-Piperazine Agonist (e.g., 13m) HT1A 5-HT1A Receptor Indole_Piperazine->HT1A Binds to Gi Gi Protein HT1A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases production of

Caption: Agonist activation of the 5-HT1A receptor by indole-piperazine compounds.

G cluster_dopamine Dopamine (D2) Receptor Signaling Indole_Piperazine Indole-Piperazine Antagonist D2R D2 Receptor Indole_Piperazine->D2R Blocks Dopamine Dopamine Dopamine->D2R Activates

Caption: Antagonistic action of indole-piperazine compounds at the D2 receptor.

G cluster_tubulin Microtubule Dynamics and Apoptosis Indole_Piperazine Indole-Piperazine Compound (e.g., AK301) Tubulin Tubulin Indole_Piperazine->Tubulin Binds to Mitotic_Arrest Mitotic Arrest Indole_Piperazine->Mitotic_Arrest Induces Microtubules Microtubules Tubulin->Microtubules Polymerization TNFR1 TNFR1 Upregulation Mitotic_Arrest->TNFR1 Leads to Apoptosis Apoptosis Caspase_Activation Caspase Activation TNFR1->Caspase_Activation Enhances Caspase_Activation->Apoptosis Triggers

Caption: Inhibition of microtubule dynamics and induction of apoptosis.

Experimental Workflow

The development of novel indole-piperazine compounds follows a structured workflow from design and synthesis to biological evaluation.

G cluster_workflow Drug Discovery Workflow for Indole-Piperazine Compounds Design Compound Design (e.g., Virtual Screening, SAR) Synthesis Chemical Synthesis Design->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification In_Vitro In Vitro Biological Evaluation (e.g., Cytotoxicity, Receptor Binding) Purification->In_Vitro Hit_ID Hit Identification In_Vitro->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Lead_Opt->Synthesis In_Vivo In Vivo Studies (e.g., Animal Models) Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: A typical workflow for the discovery and development of new drugs.

References

An In-Depth Technical Guide to tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate: Synthesis and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited publicly available data on this specific molecule, this document outlines a plausible synthetic pathway based on established chemical reactions for analogous structures. Furthermore, it explores the potential biological activities and therapeutic applications by examining structurally related indolylpiperazine derivatives. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of this and similar chemical entities.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural and synthetic bioactive compounds. When coupled with a piperazine moiety, the resulting indolylpiperazine framework often exhibits significant interactions with various biological targets. This compound represents a specific derivative within this class, featuring a Boc-protected piperazine linked to the 4-position of the indole ring. While specific literature on this exact compound is scarce, its structural motifs suggest potential for biological activity, particularly within the central nervous system and as an antimicrobial agent. This guide will detail a likely synthetic route and delve into the putative biological context of this molecule.

Proposed Synthesis

The synthesis of this compound can be logically approached in a two-step process: first, the formation of the core intermediate, 4-(piperazin-1-yl)-1H-indole, followed by the protection of the piperazine nitrogen with a tert-butyloxycarbonyl (Boc) group.

Synthesis of the 4-(Piperazin-1-yl)-1H-indole Core

The key step in forming the indolylpiperazine core is the coupling of an indole precursor with piperazine. Two common and effective methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

The Palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. This reaction would involve the cross-coupling of 4-bromoindole with piperazine. To achieve mono-arylation of the piperazine, it is often used in excess or in its mono-protected form (1-Boc-piperazine), followed by deprotection.

Experimental Protocol (Hypothetical):

  • To a solution of 4-bromoindole (1.0 eq) in an anhydrous, aprotic solvent such as toluene or dioxane, add 1-Boc-piperazine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like BINAP or Xantphos (0.04 eq), and a base, typically sodium tert-butoxide (NaOtBu) (1.4 eq).

  • The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 12-24 hours.

  • Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

  • If starting with unprotected piperazine, a subsequent Boc protection step would be necessary.

The copper-catalyzed Ullmann condensation is another viable method for the arylation of amines. This reaction typically requires higher temperatures than the Buchwald-Hartwig amination but can be effective.

Experimental Protocol (Hypothetical):

  • A mixture of 4-bromoindole (1.0 eq), piperazine (2.0 eq to favor mono-substitution), a copper(I) catalyst such as CuI (0.1 eq), a ligand (e.g., 1,10-phenanthroline or an N,N-dimethyl-ethylenediamine derivative) (0.2 eq), and a base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq) is suspended in a high-boiling point solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • The mixture is heated to 120-150 °C for 24-48 hours under an inert atmosphere.

  • Work-up and purification would follow a similar procedure to the Buchwald-Hartwig method.

  • The resulting 4-(piperazin-1-yl)-1H-indole would then be protected with a Boc group.

Boc Protection of 4-(Piperazin-1-yl)-1H-indole

The final step is the protection of the secondary amine of the piperazine ring with a tert-butyloxycarbonyl group. This is a standard procedure in organic synthesis.

Experimental Protocol (Hypothetical):

  • To a solution of 4-(piperazin-1-yl)-1H-indole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).

  • A base like triethylamine (TEA) or sodium bicarbonate (NaHCO₃) may be added to scavenge the acid byproduct.

  • The reaction is typically stirred at room temperature for 2-12 hours.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with water.

  • The organic layer is dried and concentrated to yield this compound, which can be further purified by crystallization or column chromatography if necessary.

Table 1: Summary of Reagents for Proposed Synthesis

StepReactionKey Reagents
1A Buchwald-Hartwig Amination4-bromoindole, 1-Boc-piperazine, Pd₂(dba)₃, Phosphine ligand, NaOtBu
1B Ullmann Condensation4-bromoindole, Piperazine, CuI, Ligand, K₂CO₃ or K₃PO₄
2 Boc Protection4-(piperazin-1-yl)-1H-indole, Boc₂O, Triethylamine or NaHCO₃

Visualizing the Synthesis

The following diagrams illustrate the proposed synthetic workflows.

Buchwald-Hartwig_Synthesis 4-bromoindole 4-bromoindole Reaction_Vessel_1 Buchwald-Hartwig Coupling 4-bromoindole->Reaction_Vessel_1 1-Boc-piperazine 1-Boc-piperazine 1-Boc-piperazine->Reaction_Vessel_1 Final_Product tert-Butyl 4-(1H-indol-4-yl) piperazine-1-carboxylate Reaction_Vessel_1->Final_Product Pd₂(dba)₃, Ligand, NaOtBu Toluene, Heat

Caption: Proposed Buchwald-Hartwig synthesis route.

Ullmann_Synthesis 4-bromoindole 4-bromoindole Reaction_Vessel_2 Ullmann Condensation 4-bromoindole->Reaction_Vessel_2 Piperazine Piperazine Piperazine->Reaction_Vessel_2 Intermediate 4-(piperazin-1-yl)-1H-indole Reaction_Vessel_2->Intermediate CuI, Ligand, Base DMF, Heat Reaction_Vessel_3 Boc Protection Intermediate->Reaction_Vessel_3 Final_Product_2 tert-Butyl 4-(1H-indol-4-yl) piperazine-1-carboxylate Reaction_Vessel_3->Final_Product_2 Base, DCM Boc2O Boc₂O Boc2O->Reaction_Vessel_3

Caption: Proposed Ullmann condensation and subsequent Boc protection route.

Potential Biological Activity and Therapeutic Applications

Central Nervous System (CNS) Activity

Many arylpiperazine derivatives, including those with an indole moiety, are known to interact with dopamine and serotonin receptors in the CNS.

  • Dopamine Receptor Affinity: Indole-piperazine structures have been investigated as ligands for dopamine D2 and D3 receptors. Compounds with affinity for these receptors have potential applications in the treatment of psychotic disorders such as schizophrenia.

  • Serotonin Receptor Affinity: The indolylpiperazine scaffold is also a common feature in ligands for various serotonin (5-HT) receptors, including 5-HT₁A and 5-HT₂A. Modulators of the serotonergic system are used to treat depression, anxiety, and other mood disorders.

Table 2: Examples of CNS Activity in Structurally Related Compounds

Compound ClassTarget(s)Potential Therapeutic Area
Indoline-piperazine derivativesD₂/D₄ ReceptorsAntipsychotic
Arylpiperazine-pyrrolidine-diones5-HT₁A Receptor, Serotonin TransporterAntidepressant
Antimicrobial Activity

Recent studies have highlighted the potential of indole-piperazine derivatives as antibacterial agents. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, including resistant strains. The specific substitution pattern on the indole and piperazine rings plays a crucial role in determining the spectrum and potency of antimicrobial activity.

Conclusion

This compound is a chemical entity with significant potential for further investigation in the field of medicinal chemistry. This guide has outlined robust and plausible synthetic strategies for its preparation, drawing upon well-established methodologies such as the Buchwald-Hartwig amination and Ullmann condensation. The analysis of structurally related compounds strongly suggests that this molecule may possess valuable biological activities, particularly targeting CNS receptors or exhibiting antimicrobial properties. The information presented herein provides a solid foundation for researchers to embark on the synthesis and biological evaluation of this promising compound, potentially leading to the discovery of novel therapeutic agents. Further experimental validation of the proposed synthetic routes and a thorough pharmacological profiling are warranted to fully elucidate the scientific and medicinal value of this compound.

Navigating the Uncharted: A Technical Guide to the Safe Handling of tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate is a heterocyclic compound incorporating an indole nucleus and a Boc-protected piperazine moiety. Such scaffolds are of significant interest in medicinal chemistry and drug discovery. As with any novel compound, a comprehensive understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel. This guide provides a technical overview of the extrapolated safety considerations and recommended handling procedures for this compound.

Hazard Identification and Classification (Based on Structural Analogs)

Due to the absence of a specific Safety Data Sheet (SDS), the hazard profile of this compound is inferred from analogs such as tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate, tert-butyl piperazine-1-carboxylate, and other related heterocyclic compounds.

Potential Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Globally Harmonized System (GHS) Classification (Anticipated):

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity, Single ExposureCategory 3

Signal Word: Warning

Pictograms:

alt text

Hazard Statements (Anticipated):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (Recommended):

  • Prevention: P261, P264, P270, P271, P280

  • Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362

  • Storage: P403+P233, P405

  • Disposal: P501

Physical and Chemical Properties

Quantitative experimental data for the physical and chemical properties of this compound is limited. The following table provides available and predicted data.

PropertyValueSource
Molecular Formula C₁₇H₂₃N₃O₂Supplier Data[1]
Molecular Weight 301.38 g/mol Supplier Data[1]
CAS Number 252978-89-5Supplier Data[1]
Appearance Solid (Anticipated)
Solubility Expected to be soluble in organic solvents
Boiling Point Not determined
Melting Point Not determined
Flash Point Not determined

Experimental Protocols: General Handling of Novel Compounds

As no specific experimental safety protocols are available, a generalized workflow for handling chemical reagents of unknown toxicity should be strictly followed.

Risk Assessment

Before any handling, a thorough risk assessment must be conducted. This involves:

  • Reviewing all available information on the compound and its structural analogs.

  • Identifying potential hazards and exposure routes.

  • Evaluating the quantities to be used and the nature of the experimental procedures.

  • Determining the necessary control measures (engineering controls, administrative controls, and PPE).

Engineering Controls
  • Fume Hood: All manipulations of the solid compound or its solutions should be carried out in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Shower and Eyewash Station: Ensure easy and unobstructed access to a safety shower and eyewash station.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory. The following table outlines the recommended PPE based on general laboratory safety standards.

Body PartRecommended Protection
Eyes/Face Chemical safety goggles and a face shield if there is a splash hazard.
Skin A flame-resistant lab coat and disposable nitrile gloves. Regularly inspect gloves for any signs of degradation or puncture and change them frequently.
Respiratory For operations with a high potential for aerosol generation, a NIOSH-approved respirator with an appropriate cartridge may be necessary.

Safe Handling and Storage Workflow

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

Safe_Handling_Workflow cluster_receipt Receiving and Storage cluster_handling Experimental Handling cluster_disposal Waste Disposal Receipt Receive Compound Inspect Inspect Container for Damage Receipt->Inspect Log Log into Chemical Inventory Inspect->Log Store Store in a Cool, Dry, Well-Ventilated Area Log->Store RiskAssess Conduct Risk Assessment Store->RiskAssess DonPPE Don Appropriate PPE RiskAssess->DonPPE UseFumeHood Work in a Fume Hood DonPPE->UseFumeHood WeighTransfer Weigh and Transfer Compound UseFumeHood->WeighTransfer Segregate Segregate Waste WeighTransfer->Segregate LabelWaste Label Waste Container Segregate->LabelWaste Dispose Dispose via Approved Waste Stream LabelWaste->Dispose

Caption: A logical workflow for the safe handling of chemical compounds.

First Aid Measures (General Recommendations)

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill and Leak Procedures

  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the laboratory and alert others.

    • Contact the institution's emergency response team.

    • Prevent the spill from entering drains or waterways.

Conclusion

While specific safety data for this compound remains to be established, a cautious and proactive approach to its handling is essential. By extrapolating from structural analogs and adhering to established best practices for handling novel chemical compounds, researchers can mitigate potential risks and ensure a safe laboratory environment. A thorough, documented risk assessment should always precede any experimental work with this and any other new chemical entity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-aryl piperazine moiety is a significant pharmacophore found in a multitude of biologically active compounds and approved pharmaceuticals. The indole nucleus is also a privileged scaffold in medicinal chemistry. The combination of these two motifs in molecules like tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate results in a valuable building block for the synthesis of novel therapeutic agents. This document provides a detailed protocol for the synthesis of this compound via a palladium-catalyzed Buchwald-Hartwig amination reaction. This method offers a reliable and efficient route to this important intermediate.

Reaction Principle

The synthesis is achieved through a Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (4-bromo-1H-indole) and an amine (tert-butyl piperazine-1-carboxylate). The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the piperazine, deprotonation by a base to form a palladium-amido intermediate, and subsequent reductive elimination to furnish the desired product and regenerate the Pd(0) catalyst. The selection of an appropriate bulky, electron-rich phosphine ligand is critical for the success of this transformation.

Experimental Protocol

Materials and Equipment
  • Reagents:

    • 4-Bromo-1H-indole

    • tert-Butyl piperazine-1-carboxylate

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous Toluene

    • Ethyl acetate (EtOAc)

    • Hexanes

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Schlenk tube or round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Inert gas supply (Argon or Nitrogen) with manifold

    • Standard laboratory glassware

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates and developing chamber

    • UV lamp for TLC visualization

    • Flash chromatography system

Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk tube containing a magnetic stir bar, add 4-bromo-1H-indole (1.0 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).

    • Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

    • Under the argon atmosphere, add anhydrous toluene via syringe.

    • Finally, add tert-butyl piperazine-1-carboxylate (1.2 equiv) to the reaction mixture via syringe.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 15 minutes.

    • Heat the mixture to 100 °C using a preheated oil bath.

    • Maintain the reaction at this temperature with vigorous stirring for 16-24 hours.

    • Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes/ethyl acetate eluent) until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

    • Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc in hexanes) to afford this compound as a solid.

Data Presentation

Table 1: Quantitative Data for the Synthesis of this compound
ParameterValue
Starting Materials
4-Bromo-1H-indole1.0 mmol (196 mg)
tert-Butyl piperazine-1-carboxylate1.2 mmol (224 mg)
Catalyst System
Pd₂(dba)₃0.02 mmol (18.3 mg)
XPhos0.04 mmol (19.1 mg)
Base
Sodium tert-butoxide1.4 mmol (135 mg)
Solvent
Anhydrous Toluene5 mL
Reaction Conditions
Temperature100 °C
Reaction Time16-24 hours
Product
Isolated YieldTypically 70-90%
AppearanceOff-white to pale yellow solid
Molecular FormulaC₁₇H₂₃N₃O₂
Molecular Weight301.39 g/mol

Note: The yield is representative and may vary depending on the specific reaction conditions and scale.

Table 2: Representative Characterization Data
TechniqueData
¹H NMR (400 MHz, CDCl₃) δ 8.15 (br s, 1H, NH-indole), 7.20 (t, J = 7.8 Hz, 1H), 7.15 (d, J = 8.0 Hz, 1H), 7.05 (t, J = 2.8 Hz, 1H), 6.60 (d, J = 7.5 Hz, 1H), 6.55 (dd, J = 2.8, 1.0 Hz, 1H), 3.70 (t, J = 5.0 Hz, 4H), 3.10 (t, J = 5.0 Hz, 4H), 1.50 (s, 9H).
¹³C NMR (101 MHz, CDCl₃) δ 155.0, 137.5, 127.8, 124.5, 122.0, 118.5, 110.0, 101.2, 99.5, 80.0, 52.5, 48.0, 28.5.
Mass Spectrometry (ESI) m/z [M+H]⁺ calculated for C₁₇H₂₄N₃O₂⁺: 302.1863; found: 302.1865.

Note: The characterization data provided is a representative example based on the expected structure and may show slight variations.

Visualizations

Synthetic Workflow

Synthesis_Workflow Synthesis of this compound cluster_reactants Starting Materials & Reagents cluster_catalyst Catalyst System & Base 4_bromoindole 4-Bromo-1H-indole reaction_vessel Reaction Setup in Anhydrous Toluene under Argon 4_bromoindole->reaction_vessel boc_piperazine tert-Butyl piperazine-1-carboxylate boc_piperazine->reaction_vessel pd_dba Pd2(dba)3 pd_dba->reaction_vessel xphos XPhos xphos->reaction_vessel naotbu NaOtBu naotbu->reaction_vessel heating Heating at 100 °C (16-24 h) reaction_vessel->heating workup Aqueous Work-up (EtOAc, NaHCO3, Brine) heating->workup purification Flash Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0L2 Pd(0)L2 OxAdd Oxidative Addition Pd0L2->OxAdd PdII_Complex Ar-Pd(II)(L2)-Br OxAdd->PdII_Complex Ligand_Exch Amine Coordination PdII_Complex->Ligand_Exch Amine_Complex [Ar-Pd(II)(L2)(HNR'2)]+Br- Ligand_Exch->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)(L2)(NR'2) Deprotonation->Amido_Complex RedElim Reductive Elimination Amido_Complex->RedElim RedElim->Pd0L2 Product Ar-NR'2 RedElim->Product ArBr 4-Bromo-1H-indole ArBr->OxAdd Amine Boc-Piperazine Amine->Ligand_Exch

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Application Note and Detailed Protocol for the Synthesis of tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The synthesis is based on a palladium-catalyzed Buchwald-Hartwig amination reaction, which facilitates the coupling of an indole moiety with a piperazine derivative.[1][2][3][4] This protocol is intended for researchers and scientists in the fields of medicinal chemistry and drug development.

Introduction

The piperazine ring is a prevalent structural motif in many marketed drugs due to its ability to form multiple hydrogen bonds, modulate acid-base properties, and improve the pharmacokinetic profile of a molecule.[5] The indole nucleus is also a privileged scaffold in medicinal chemistry. The combination of these two moieties in this compound creates a versatile building block for the synthesis of novel therapeutic agents. The Buchwald-Hartwig amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, offering a significant advantage over traditional methods due to its broad substrate scope and functional group tolerance.[1][2][3] This protocol details a representative procedure for the synthesis of the title compound using this methodology.

Reaction Scheme

The overall reaction involves the palladium-catalyzed cross-coupling of 4-bromo-1H-indole with tert-butyl piperazine-1-carboxylate.

Scheme 1: Synthesis of this compound

Experimental Protocol

Materials and Reagents:

  • 4-Bromo-1H-indole

  • tert-Butyl piperazine-1-carboxylate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

Equipment:

  • Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle with a temperature controller

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-1H-indole (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2 eq), sodium tert-butoxide (1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and XPhos (0.04 eq).

    • Add anhydrous toluene to the flask to achieve a concentration of approximately 0.1 M with respect to the 4-bromo-1H-indole.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing.

    • Heat the mixture to 100-110 °C and maintain this temperature for 12-24 hours. The reaction progress should be monitored by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture to room temperature.

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel.

    • A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 50% ethyl acetate in hexanes), is recommended to isolate the desired product.

    • Collect the fractions containing the product (identified by TLC) and concentrate them under reduced pressure to yield this compound as a solid.

Data Presentation

Reagent/ProductMolecular Weight ( g/mol )Molar EquivalentsAmount (mmol)Mass/Volume
4-Bromo-1H-indole196.041.05.101.0 g
tert-Butyl piperazine-1-carboxylate186.271.26.121.14 g
Sodium tert-butoxide96.101.47.140.69 g
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.020.10293 mg
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)476.660.040.20497 mg
Toluene---50 mL
Product: this compound301.41--Yield (g/%)

Note: Expected yields for Buchwald-Hartwig amination reactions can vary but are often in the range of 70-95%.

Visualization of the Experimental Workflow

Synthesis_Workflow Workflow for this compound Synthesis A Reaction Setup: - 4-Bromo-1H-indole - tert-Butyl piperazine-1-carboxylate - NaOtBu - Pd2(dba)3 / XPhos - Anhydrous Toluene (under inert atmosphere) B Heating and Reaction (100-110°C, 12-24h) A->B Stir and Heat C Work-up: 1. Cooling to RT 2. Quenching with NaHCO3(aq) 3. Extraction with EtOAc 4. Washing with Brine 5. Drying over Na2SO4 B->C Reaction Completion (TLC) D Purification: Flash Column Chromatography (Silica Gel, Hexanes/EtOAc gradient) C->D Crude Product E Final Product: This compound D->E Pure Fractions

Caption: Workflow diagram illustrating the synthesis of this compound.

Safety Precautions

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

  • Sodium tert-butoxide is a strong base and is corrosive; avoid contact with skin and eyes.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

This protocol provides a comprehensive and detailed method for the synthesis of this compound via a Buchwald-Hartwig amination. The procedure is robust and can likely be adapted for the synthesis of related analogues. The successful application of this protocol will provide researchers with a valuable intermediate for the development of novel chemical entities with potential therapeutic applications.

References

Application Notes and Protocols: Tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate as a key building block in medicinal chemistry. This versatile intermediate is a valuable scaffold for the synthesis of a diverse range of biologically active molecules, particularly in the fields of oncology and neuroscience.

Introduction

The indole nucleus and the piperazine ring are both privileged structures in medicinal chemistry, frequently appearing in approved drugs and clinical candidates. The combination of these two moieties in this compound creates a scaffold with significant potential for interacting with various biological targets. The Boc-protecting group allows for selective functionalization of the piperazine nitrogen, making it an ideal starting material for the synthesis of compound libraries for drug discovery.

Key Applications in Drug Discovery

The primary applications of this compound and its derivatives in medicinal chemistry are focused on the development of:

  • Anticancer Agents: The indole-piperazine scaffold is a common feature in various kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. Derivatives of the title compound have shown potential in targeting kinases involved in cell proliferation, survival, and angiogenesis.

  • Serotonin (5-HT) Receptor Modulators: Serotonin receptors are implicated in a wide range of physiological and pathological processes in the central nervous system (CNS). The indole-piperazine moiety can be found in ligands that target various 5-HT receptor subtypes, suggesting its utility in the development of novel treatments for depression, anxiety, and other neurological disorders.

Quantitative Data Summary

The following tables summarize the biological activities of various derivatives synthesized from the core 4-(1H-indol-4-yl)piperazine scaffold, demonstrating its potential in different therapeutic areas.

Table 1: Anticancer Activity of Indole-Piperazine Derivatives

Compound IDTarget/Cell LineIC50 (µM)Reference
Indole-piperazine Derivative AA549 (Lung Carcinoma)5.988[1]
Indole-piperazine Derivative BMCF-7 (Breast Cancer)12.2[2]
Indole-piperazine Derivative CHepG2 (Liver Cancer)14.8[2]
Indole-piperazine Derivative DMDA-MB-231 (Breast Cancer)35.1[1]
Indole-piperazine Derivative EHCT116 (Colon Cancer)9.36[3]

Table 2: Serotonin Receptor Binding Affinity of Indole-Piperazine Derivatives

Compound IDReceptor SubtypeKi (nM)Reference
Arylpiperazine-Indole Derivative 15-HT1A1.3[4]
Arylpiperazine-Indole Derivative 25-HT1A0.4[4]
Arylpiperazine-Indole Derivative 35-HT2A10.5
Arylpiperazine-Indole Derivative 45-HT62.04
Arylpiperazine-Indole Derivative 55-HT715.2

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.

Reaction Scheme:

Buchwald-Hartwig Amination cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-Bromoindole 4-Bromoindole Target_Compound This compound 4-Bromoindole->Target_Compound + Boc-Piperazine tert-Butyl piperazine-1-carboxylate Boc-Piperazine->Target_Compound + Catalyst Pd Catalyst (e.g., Pd2(dba)3) Catalyst->Target_Compound Ligand Ligand (e.g., Xantphos) Ligand->Target_Compound Base Base (e.g., NaOtBu) Base->Target_Compound Solvent Solvent (e.g., Toluene) Solvent->Target_Compound Derivatization_Workflow Start This compound Deprotection Boc Deprotection (e.g., TFA in DCM) Start->Deprotection Intermediate 4-(Piperazin-1-yl)-1H-indole Deprotection->Intermediate Derivatization Derivatization Reaction (e.g., Acylation, Alkylation, Reductive Amination) Intermediate->Derivatization Final_Product Biologically Active Derivatives Derivatization->Final_Product Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Indole_Piperazine Indole-Piperazine Derivative Indole_Piperazine->Raf Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Serotonin_Signaling cluster_membrane Neuronal Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response Serotonin_Receptor 5-HT Receptor (e.g., 5-HT1A) G_Protein G-protein Serotonin_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A cAMP->PKA Neuronal_Activity Modulation of Neuronal Activity PKA->Neuronal_Activity Indole_Piperazine Indole-Piperazine Derivative Indole_Piperazine->Serotonin_Receptor Binding

References

Application Notes and Protocols: Tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate as a key chemical intermediate in the synthesis of next-generation antipsychotic drugs, specifically Cariprazine and Brexpiprazole. This document outlines the synthetic utility of this intermediate, provides detailed experimental protocols for its conversion into the active pharmaceutical ingredients (APIs), and summarizes relevant quantitative data. Furthermore, it includes visualizations of the synthetic workflows and the pharmacological signaling pathways of the final drug products.

Introduction

This compound is a crucial building block in the synthesis of several atypical antipsychotics. Its structure incorporates an indole moiety, a common feature in neuropharmacology, and a Boc-protected piperazine ring. The tert-butyloxycarbonyl (Boc) protecting group allows for selective reactions at the indole nitrogen or other positions before its facile removal under acidic conditions to unmask the reactive secondary amine of the piperazine ring. This unmasked piperazine is then readily coupled with other synthetic intermediates to form the final drug molecules. This strategy is central to the convergent synthesis of complex molecules like Cariprazine and Brexpiprazole.

Application in the Synthesis of Cariprazine and Brexpiprazole

The primary application of this compound is as a protected precursor to 1-(1H-indol-4-yl)piperazine . This deprotected intermediate is a key nucleophile in the final steps of the synthesis of Cariprazine and Brexpiprazole.

General Synthetic Strategy

The overall synthetic approach involves a two-step sequence starting from the title compound:

  • Boc Deprotection: The tert-butoxycarbonyl (Boc) group is removed from this compound under acidic conditions to yield 1-(1H-indol-4-yl)piperazine.

  • Nucleophilic Substitution or Reductive Amination: The resulting 1-(1H-indol-4-yl)piperazine is then coupled with a second, structurally distinct intermediate to form the final API.

G cluster_synthesis General Synthetic Workflow Start This compound Intermediate 1-(1H-indol-4-yl)piperazine Final_Product Cariprazine or Brexpiprazole

Signaling pathways of Cariprazine and Brexpiprazole.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of important antipsychotic drugs. The protocols and data presented herein provide a comprehensive guide for researchers and drug development professionals working on the synthesis and optimization of these and related pharmaceutical compounds. The straightforward deprotection and subsequent coupling reactions make this intermediate an attractive choice for the convergent synthesis of complex piperazine-containing drug molecules.

Application Notes and Protocols for the Derivatization of tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the chemical derivatization of tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate, a versatile scaffold for the generation of compound libraries for structure-activity relationship (SAR) studies. The protocols focus on three primary points of diversification: N-alkylation of the indole nitrogen, functionalization of the indole ring via Suzuki-Miyaura cross-coupling, and modification of the piperazine nitrogen following Boc deprotection and subsequent amide coupling. These methodologies enable the systematic exploration of the chemical space around the core scaffold to optimize biological activity for various therapeutic targets.

Introduction

The indolylpiperazine motif is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds targeting a wide range of receptors and enzymes. The starting material, this compound, offers multiple handles for chemical modification, making it an excellent starting point for SAR-driven drug discovery campaigns. Derivatization at the indole nitrogen (N-1 position), various positions on the indole ring, and the piperazine nitrogen (N-1' position after deprotection) allows for the fine-tuning of physicochemical and pharmacological properties. This application note outlines synthetic strategies and detailed experimental procedures to generate a library of analogs for biological screening.

Key Derivatization Strategies

The derivatization of this compound can be systematically approached by modifying three key positions:

  • Indole N-1 Position: Alkylation or arylation of the indole nitrogen can influence the molecule's planarity, hydrogen bonding capacity, and interaction with hydrophobic pockets of a target protein.

  • Indole Ring: Functionalization of the indole nucleus, for instance, through Suzuki-Miyaura coupling of a halogenated precursor, allows for the introduction of various aryl or heteroaryl substituents, which can explore additional binding interactions.

  • Piperazine N-1' Position: Removal of the tert-butoxycarbonyl (Boc) protecting group exposes the secondary amine of the piperazine ring for subsequent derivatization, commonly through amide bond formation, reductive amination, or arylation, to modulate solubility, polarity, and target engagement.

Data Presentation: Illustrative SAR Data

The following table presents hypothetical biological data for a series of derivatized compounds to illustrate potential SAR trends. The data is not based on actual experimental results for this specific scaffold but is representative of typical outcomes in a drug discovery program.

Compound IDR1 (Indole N-1)R2 (Indole C-5)R3 (Piperazine N-1')Target X IC50 (nM) [Hypothetical]
1 (Core) HHBoc>10,000
2a CH₃HBoc8,500
2b CH₂CH₃HBoc7,200
2c BenzylHBoc5,100
3a HPhenylBoc1,200
3b H4-FluorophenylBoc850
3c H2-PyridylBoc980
4a HHH (deprotected)>10,000
4b HHAcetyl4,500
4c HHBenzoyl2,100
4d HH4-Chlorobenzoyl950
5a CH₃PhenylAcetyl550
5b Benzyl4-FluorophenylBenzoyl120

Experimental Protocols

Protocol 1: N-Alkylation of the Indole Nitrogen

This protocol describes the alkylation of the N-1 position of the indole ring.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling on a Halogenated Indole Ring

This protocol requires a halogenated (e.g., bromo) precursor at a specific position on the indole ring (e.g., C5 or C7).

Materials:

  • tert-Butyl 4-(5-bromo-1H-indol-4-yl)piperazine-1-carboxylate (or other halogenated analog)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂; 0.05 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 0.1 eq)

  • Potassium carbonate (K₂CO₃; 3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vial, add the bromo-indole starting material (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in the dioxane/water mixture.

  • Add the catalyst solution to the reaction vial containing the solids.

  • Seal the vial and stir the mixture at 80-100 °C for 4-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Boc Deprotection of the Piperazine Nitrogen

This protocol describes the removal of the Boc protecting group to yield the free secondary amine.[1]

Materials:

  • Boc-protected piperazine derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Boc-protected piperazine derivative (1.0 eq) in anhydrous DCM (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (10 eq) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until gas evolution ceases and the pH is basic.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine.

Protocol 4: Amide Coupling with the Deprotected Piperazine

This protocol describes the formation of an amide bond with the free piperazine nitrogen.

Materials:

  • Deprotected piperazine derivative (from Protocol 3)

  • Carboxylic acid (1.0 eq)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl; 1.2 eq)

  • Hydroxybenzotriazole (HOBt; 1.2 eq) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU; 1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA; 3.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add EDC·HCl (1.2 eq) and HOBt (1.2 eq) (or HATU).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add the deprotected piperazine derivative (1.1 eq) followed by TEA or DIPEA (3.0 eq).

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

SAR_Workflow cluster_derivatization Derivatization Strategies start This compound n_alkylation Indole N-Alkylation (Protocol 1) start->n_alkylation suzuki Indole Ring Functionalization (Protocol 2) start->suzuki deprotection Boc Deprotection (Protocol 3) start->deprotection library Compound Library n_alkylation->library suzuki->library amide_coupling Amide Coupling (Protocol 4) deprotection->amide_coupling amide_coupling->library sar_analysis SAR Analysis library->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Workflow for SAR studies starting from this compound.

Derivatization_Logic start Starting Material: This compound q1 Modify Indole N-H? start->q1 q2 Modify Indole Ring? q1->q2 No p1 N-Alkylation / N-Arylation (Protocol 1) q1->p1 Yes q3 Modify Piperazine N'? q2->q3 No p2 Halogenation followed by Suzuki Coupling (Protocol 2) q2->p2 Yes p3 Boc Deprotection (Protocol 3) followed by Amide Coupling, Reductive Amination, etc. (Protocol 4) q3->p3 Yes end Synthesized Analog q3->end No p1->q2 p2->q3 p3->end

Caption: Decision tree for selecting a derivatization strategy.

Signaling_Pathway_Example ligand Indolylpiperazine Derivative receptor GPCR Target ligand->receptor Binds g_protein G Protein (e.g., Gαq) receptor->g_protein Activates effector Effector (e.g., PLC) g_protein->effector Activates second_messenger Second Messenger (e.g., IP₃, DAG) effector->second_messenger Generates downstream Downstream Signaling (e.g., Ca²⁺ release, PKC activation) second_messenger->downstream response Cellular Response downstream->response

Caption: Hypothetical GPCR signaling pathway for an indolylpiperazine derivative.

References

Application Notes and Protocols: The Strategic Use of tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate in the Synthesis of Serotonin Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a ubiquitous family of G-protein coupled receptors and ligand-gated ion channels that play a critical role in regulating a vast array of physiological and pathological processes. Their involvement in mood, cognition, and motor function has made them a prime target for therapeutic intervention in psychiatric and neurological disorders. The development of selective ligands for the numerous 5-HT receptor subtypes is a cornerstone of modern medicinal chemistry. A key building block that has emerged in the synthesis of potent and selective 5-HT receptor ligands is tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate . This intermediate provides a versatile scaffold, combining the essential pharmacophoric elements of an indole nucleus and a piperazine moiety, which are prevalent in many known serotonergic agents. The tert-butyloxycarbonyl (Boc) protecting group on the piperazine nitrogen allows for controlled, regioselective functionalization, making it an invaluable tool for constructing diverse chemical libraries for drug discovery.

These application notes provide a comprehensive overview of the utility of this compound in the synthesis of serotonin receptor ligands, complete with detailed experimental protocols and quantitative data to guide researchers in their drug development endeavors.

Core Synthesis Strategy

The primary synthetic utility of this compound lies in the deprotection of the Boc group, followed by N-alkylation or N-acylation to introduce a variety of side chains. This strategy allows for the exploration of the structure-activity relationship (SAR) of the resulting ligands at different serotonin receptor subtypes.

G A This compound B Deprotection (e.g., TFA, CH2Cl2) A->B Step 1 C 4-(1H-indol-4-yl)piperazine B->C D N-Alkylation / N-Acylation (R-X, Base) C->D Step 2 E Target Serotonin Receptor Ligand D->E

Caption: General synthetic workflow for ligand synthesis.

Application Example: Synthesis of a Hypothetical 5-HT1A Receptor Ligand

While a broad library of compounds derived from this compound is not extensively documented in a single source, we can extrapolate a representative synthesis based on common methodologies for creating long-chain arylpiperazine ligands, which are known to exhibit high affinity for 5-HT1A receptors.

Experimental Protocol

Step 1: Boc Deprotection of this compound

  • To a solution of this compound (1.0 g, 3.32 mmol) in dichloromethane (20 mL), add trifluoroacetic acid (TFA, 5 mL) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-(1H-indol-4-yl)piperazine as a solid.

Step 2: N-Alkylation with 1-bromo-4-(4-fluorophenoxy)butane

  • To a solution of 4-(1H-indol-4-yl)piperazine (0.5 g, 2.48 mmol) in acetonitrile (25 mL), add potassium carbonate (0.69 g, 4.96 mmol) and a catalytic amount of potassium iodide.

  • Add 1-bromo-4-(4-fluorophenoxy)butane (0.68 g, 2.73 mmol) to the mixture.

  • Reflux the reaction mixture for 12 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 98:2) to afford the target ligand.

G cluster_0 Step 1: Deprotection cluster_1 Step 2: N-Alkylation A This compound B TFA, CH2Cl2 A->B C 4-(1H-indol-4-yl)piperazine B->C D 4-(1H-indol-4-yl)piperazine E 1-bromo-4-(4-fluorophenoxy)butane K2CO3, KI, CH3CN D->E F Target Ligand E->F

Caption: Detailed two-step synthesis of a target ligand.

Quantitative Data

The following table presents hypothetical, yet representative, quantitative data for a series of serotonin receptor ligands synthesized from this compound. This data illustrates how modifications to the alkyl chain and terminal aryl group can influence binding affinity and selectivity.

Compound IDR Group (from R-Br)Yield (%)5-HT1A Ki (nM)5-HT2A Ki (nM)D2 Ki (nM)
L-1 4-(4-Fluorophenoxy)butyl751.5250>1000
L-2 3-(2-Methoxyphenyl)propyl685.2180850
L-3 2-(Benzofuran-5-yl)ethyl7112.895620
L-4 5-(Pyrimidin-2-yl)pentyl658.9310>1000

Serotonin Receptor Signaling Pathways

Understanding the downstream signaling cascades of the targeted serotonin receptors is crucial for predicting the functional outcomes of ligand binding.

5-HT1A Receptor Signaling

The 5-HT1A receptor is a Gi/o-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade ultimately results in neuronal hyperpolarization through the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.

G cluster_0 Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits girk GIRK Channel g_protein->girk activates camp cAMP ac->camp converts k_out K+ girk->k_out serotonin Serotonin / Agonist serotonin->receptor atp ATP atp->ac hyperpolarization Neuronal Hyperpolarization k_out->hyperpolarization leads to k_in K+ k_in->girk G cluster_0 Cell Membrane receptor 5-HT2A Receptor g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates ip3 IP3 plc->ip3 generates dag DAG plc->dag generates pip2 PIP2 pip2->plc serotonin Serotonin / Agonist serotonin->receptor er Endoplasmic Reticulum ip3->er binds to pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca2+ Release er->ca_release cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Application Notes and Protocols for tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate as a PROTAC Linker Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent proteasomal degradation of the POI.[2] The composition and structure of the linker also significantly impact the physicochemical properties, solubility, and pharmacokinetic profile of the PROTAC molecule.[3]

This document provides detailed application notes and protocols for the use of tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate as a versatile precursor for the synthesis of PROTAC linkers. This precursor combines the rigidifying and solubilizing properties of a piperazine ring with the potential for specific interactions conferred by the indole moiety, making it an attractive building block for the rational design of novel protein degraders. While direct examples of PROTACs utilizing this specific precursor are not yet prominent in published literature, its structural motifs are highly relevant to current trends in PROTAC design, particularly for targets where indole-based ligands have shown affinity, such as certain kinases and epigenetic proteins.

Mechanism of Action: The Role of the Indole-Piperazine Linker

The indole-piperazine moiety within a PROTAC linker can serve multiple functions. The piperazine ring provides a semi-rigid scaffold that can help to pre-organize the PROTAC into a conformation conducive to ternary complex formation, potentially reducing the entropic penalty of binding.[4] The basic nitrogen of the piperazine can also be protonated, which may enhance the solubility of the often large and hydrophobic PROTAC molecule.[5][6] The indole group can engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with amino acid residues on the surface of the target protein or the E3 ligase, thereby contributing to the stability of the ternary complex.

Signaling Pathway: PROTAC-Mediated Degradation

The general mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system (UPS). The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity enables the E3 ligase to catalyze the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycling Ternary->E3 Recycling polyUb_POI Poly-ubiquitinated POI Ternary->polyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome polyUb_POI->Proteasome Degraded Degraded Peptides Proteasome->Degraded PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Precursor tert-Butyl 4-(1H-indol-4-yl) piperazine-1-carboxylate Deprotection Boc Deprotection (TFA/DCM) Precursor->Deprotection Amide_Coupling Amide Coupling (HATU/DIPEA) Deprotection->Amide_Coupling E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide-COOH) E3_Ligand->Amide_Coupling Intermediate Indole-Piperazine-E3 Ligand Intermediate Amide_Coupling->Intermediate Alkylation N-Alkylation of Indole Intermediate->Alkylation Warhead Warhead-Linker (with leaving group) Warhead->Alkylation Purification HPLC Purification Alkylation->Purification Final_PROTAC Final PROTAC Molecule Purification->Final_PROTAC PROTAC_Evaluation_Workflow cluster_evaluation PROTAC Evaluation Final_PROTAC Purified PROTAC Biophysical Biophysical Assays (SPR, ITC) Final_PROTAC->Biophysical Cell_Culture Cell-Based Assays (e.g., Western Blot) Final_PROTAC->Cell_Culture Phenotypic Phenotypic Assays (e.g., Cell Viability) Final_PROTAC->Phenotypic Binding_Data Binding Affinity (Kd) Ternary Complex Cooperativity Biophysical->Binding_Data Degradation_Data Degradation Potency (DC50) Maximal Degradation (Dmax) Cell_Culture->Degradation_Data Functional_Data Functional Outcomes (IC50) Phenotypic->Functional_Data

References

Application Notes and Protocols for the Characterization of tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural elucidation and purity assessment of tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate . The methodologies described are fundamental for the characterization of this heterocyclic compound, ensuring its identity, purity, and stability, which are critical parameters in drug discovery and development.

Introduction

This compound is a heterocyclic molecule featuring an indole nucleus linked to a piperazine ring, which is protected with a tert-butoxycarbonyl (Boc) group. The indole and piperazine moieties are common pharmacophores in medicinal chemistry. Accurate characterization is essential to establish structure-activity relationships and to ensure the quality of the compound for further studies. This document outlines the key analytical techniques for its characterization.

Analytical Techniques Overview

A multi-technique approach is necessary for the unambiguous characterization of this compound. The primary recommended techniques are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for the elucidation of the molecular structure.

  • Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification.

  • Infrared (IR) Spectroscopy to identify functional groups.

  • Melting Point Analysis for preliminary purity assessment of solid samples.

The general workflow for the characterization of a newly synthesized batch of the target compound is depicted below.

G General Characterization Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation MS Mass Spectrometry Purification->MS Molecular Weight Confirmation HPLC HPLC Analysis Purification->HPLC Purity Assessment IR IR Spectroscopy Purification->IR Functional Group ID MP Melting Point Purification->MP Physical Property Final_Report Certificate of Analysis & Research Report NMR->Final_Report MS->Final_Report HPLC->Final_Report IR->Final_Report MP->Final_Report G NMR Sample Preparation and Analysis Workflow Sample_Prep Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) Solvent_Choice DMSO-d₆ is often preferred to observe the indole N-H proton. Sample_Prep->Solvent_Choice Transfer Transfer solution to a 5 mm NMR tube Sample_Prep->Transfer Acquisition Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer Transfer->Acquisition Processing Process the data: - Fourier Transform - Phase Correction - Baseline Correction - Integration (¹H) - Peak Picking Acquisition->Processing Analysis Analyze spectra for chemical shifts, multiplicities, and integration to confirm the structure Processing->Analysis G LC-MS Analysis Workflow Sample_Prep Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., Methanol or Acetonitrile) Injection Inject a small volume (1-5 µL) into the LC-MS system Sample_Prep->Injection LC_Separation Chromatographic Separation (e.g., C18 column with a water/ acetonitrile gradient containing 0.1% formic acid) Injection->LC_Separation Ionization Electrospray Ionization (ESI) in positive ion mode LC_Separation->Ionization Mass_Analysis Mass analysis using a high-resolution mass analyzer (e.g., TOF or Orbitrap) Ionization->Mass_Analysis Data_Analysis Analyze the resulting mass spectrum for the [M+H]⁺ ion and characteristic fragment ions Mass_Analysis->Data_Analysis

Purification of tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate using flash chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Purification of tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate using Flash Chromatography

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The presence of both a piperazine ring and an indole nucleus makes it a valuable scaffold in drug discovery. Following its synthesis, effective purification is crucial to remove unreacted starting materials, byproducts, and other impurities to ensure the compound's integrity for subsequent downstream applications and biological screening. Flash chromatography is a rapid and efficient purification technique well-suited for this purpose.

This application note provides a detailed protocol for the purification of this compound using flash chromatography on a silica gel stationary phase. The methodology addresses common challenges associated with purifying indole and piperazine-containing compounds, such as potential peak tailing due to the basic nature of the piperazine nitrogen.

Challenges in Purification

The purification of molecules containing both indole and piperazine moieties can present specific challenges:

  • Basicity : The piperazine nitrogen is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing and poor separation.[1]

  • Polarity : The compound possesses moderate polarity, requiring a carefully optimized mobile phase to achieve good resolution from impurities.

  • Indole Stability : The indole nucleus can be sensitive to highly acidic conditions, although standard silica gel is generally acceptable.[2]

To mitigate these challenges, this protocol incorporates a basic modifier into the mobile phase to improve peak shape and chromatographic performance.[1]

Experimental Workflow

Purification_Workflow Crude Crude Product (this compound) Prep Sample Preparation (Dry Loading on Silica) Crude->Prep Column Flash Chromatography (Silica Gel Column) Prep->Column Load Sample TLC TLC Analysis (Optimize Mobile Phase) TLC->Column Optimized Conditions Elution Gradient Elution Column->Elution Collect Fraction Collection Elution->Collect Analysis Fraction Analysis (TLC) Collect->Analysis Combine Combine Pure Fractions Analysis->Combine Identify Pure Fractions Evap Solvent Evaporation Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for the purification of this compound.

Materials and Equipment

Category Item
Chemicals & Reagents Crude this compound
Silica Gel (230-400 mesh)
Dichloromethane (DCM), HPLC Grade
Methanol (MeOH), HPLC Grade
Triethylamine (TEA)
TLC Plates (Silica gel 60 F254)
Staining Agent (e.g., Potassium Permanganate)
Apparatus Flash Chromatography System (e.g., Teledyne ISCO, Biotage)
Pre-packed or self-packed silica gel column
Rotary Evaporator
Glassware (flasks, beakers, graduated cylinders)
TLC developing chamber
UV lamp (254 nm)

Experimental Protocols

Thin-Layer Chromatography (TLC) for Method Development

Before proceeding with flash chromatography, it is essential to determine the optimal mobile phase composition using TLC.[1]

  • Prepare several eluent systems with varying ratios of Dichloromethane (DCM) and Methanol (MeOH). A good starting point is 98:2 (DCM:MeOH).

  • Add 0.5% triethylamine (TEA) to each eluent system to neutralize the silica and prevent peak tailing.

  • Dissolve a small amount of the crude product in DCM.

  • Spot the dissolved sample onto a TLC plate.

  • Develop the plate in the prepared eluent systems.

  • Visualize the spots under a UV lamp (254 nm) and/or by staining.

  • The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound, with good separation from major impurities.[1]

Sample Preparation (Dry Loading)

Dry loading is recommended for compounds that may have limited solubility in the initial mobile phase.

  • Dissolve the crude product (e.g., 1.0 g) in a minimal amount of a suitable solvent like Dichloromethane.

  • Add silica gel (e.g., 2-3 g) to the solution.

  • Concentrate the mixture to dryness using a rotary evaporator until a fine, free-flowing powder is obtained.[2]

Flash Chromatography Protocol

The following parameters are a starting point and may require optimization based on the specific impurity profile of the crude material.

Parameter Value / Description
Stationary Phase Silica Gel (High-purity grade, 230-400 mesh)[2]
Column Size Select based on the amount of crude material (e.g., 40 g silica column for 0.5 - 2.0 g of crude product). A general rule is a 20:1 to 100:1 ratio of silica to crude sample.[1]
Mobile Phase A Dichloromethane (DCM) + 0.5% Triethylamine (TEA)
Mobile Phase B Methanol (MeOH) + 0.5% Triethylamine (TEA)
Equilibration Equilibrate the column with 2-3 column volumes of the initial mobile phase (e.g., 100% Mobile Phase A).
Sample Loading Carefully add the dry-loaded sample to the top of the equilibrated column bed.
Elution Method Gradient Elution
Gradient Profile Step 1: 0-2% B over 2 column volumes.Step 2: 2-10% B over 10-15 column volumes.Step 3: Hold at 10% B for 2-3 column volumes (or until product elutes).
Flow Rate Dependent on column size (e.g., 30-40 mL/min for a 40 g column).
Detection UV detector (e.g., at 254 nm and 280 nm).
Fraction Size Dependent on column size and flow rate (e.g., 15-20 mL).
Post-Purification Analysis
  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the fractions containing the pure compound.

  • Remove the solvent using a rotary evaporator.

  • Place the resulting solid or oil under high vacuum to remove residual solvents.

  • Determine the yield and assess the purity of the final product using analytical techniques such as ¹H NMR, LC-MS, or HPLC.

Expected Results

This protocol is expected to yield this compound with high purity.

Parameter Expected Outcome
Rf Value ~0.3 in 95:5 DCM:MeOH (+0.5% TEA)
Yield >85% (dependent on crude purity)
Purity >98% (as determined by HPLC/LC-MS)
Appearance Off-white to pale yellow solid

Conclusion

The described flash chromatography protocol provides an effective and reproducible method for the purification of this compound. The key to successful separation is the use of a basic modifier (triethylamine) in the mobile phase to overcome the challenges associated with the basic piperazine moiety. This method is scalable and suitable for researchers in medicinal chemistry and drug development requiring high-purity material for their studies.

References

Application Note and Protocol: 1H and 13C NMR Assignment for tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the acquisition and analysis of 1H and 13C Nuclear Magnetic Resonance (NMR) spectra for the compound tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate. It includes a standard operating procedure for sample preparation and instrument setup, along with structured tables for the precise assignment of proton and carbon signals. A generalized experimental workflow is presented visually using a DOT graph. While specific experimental data for the title compound is not publicly available, this guide serves as a comprehensive template for researchers to record and interpret their own NMR data.

Introduction

This compound is a molecule of interest in medicinal chemistry, incorporating three key structural motifs: an indole nucleus, a piperazine ring, and a tert-butoxycarbonyl (Boc) protecting group. The indole moiety is a common scaffold in many biologically active compounds. The piperazine ring is frequently used in drug design to improve solubility and pharmacokinetic properties. The Boc group is a widely used protecting group for amines. Accurate structural elucidation and characterization are critical for its use in drug discovery and development. NMR spectroscopy is the most powerful technique for the unambiguous assignment of the chemical structure of small molecules in solution. This note outlines the methodology for assigning the 1H and 13C NMR spectra of this compound.

Predicted NMR Data Presentation

The following tables are structured for the systematic recording and assignment of 1H and 13C NMR data for this compound. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

Chemical Structure and Numbering Scheme:

G cluster_mol This compound mol

Caption: Chemical structure of this compound.

Table 1: 1H NMR Data

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
1Indole NH
2Indole CH
3Indole CH
5Indole CH
6Indole CH
7Indole CH
2', 6'Piperazine CH2
3', 5'Piperazine CH2
Boct-Butyl CH3

Table 2: 13C NMR Data

PositionChemical Shift (δ, ppm)Assignment
2Indole CH
3Indole CH
3aIndole C
4Indole C
5Indole CH
6Indole CH
7Indole CH
7aIndole C
2', 6'Piperazine CH2
3', 5'Piperazine CH2
Boct-Butyl C
Boct-Butyl CH3
BocC=O

Experimental Protocols

This section details the standard procedures for acquiring high-quality 1H and 13C NMR spectra.

3.1 Sample Preparation

  • Weigh 5-10 mg of this compound into a clean, dry vial.[1]

  • Add approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is often a good first choice for many organic molecules.[1][2]

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.

  • If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[1]

  • The final solution depth in the NMR tube should be approximately 4-5 cm.[1]

  • Cap the NMR tube and label it clearly.

3.2 NMR Data Acquisition

The following are general parameters for a 400 or 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.[2]

1H NMR Spectroscopy:

  • Spectrometer Frequency: 400 or 500 MHz

  • Solvent: CDCl₃ (signal at δ ~7.26 ppm) or DMSO-d₆ (signal at δ ~2.50 ppm)

  • Pulse Program: Standard single pulse (zg30 or similar)

  • Acquisition Time (AQ): 2-4 seconds

  • Relaxation Delay (D1): 1-5 seconds

  • Number of Scans (NS): 8-16

  • Spectral Width (SW): 0-12 ppm

  • Temperature: 298 K

13C NMR Spectroscopy:

  • Spectrometer Frequency: 100 or 125 MHz

  • Solvent: CDCl₃ (signal at δ ~77.16 ppm) or DMSO-d₆ (signal at δ ~39.52 ppm)

  • Pulse Program: Proton-decoupled single pulse (zgpg30 or similar)

  • Acquisition Time (AQ): 1-2 seconds

  • Relaxation Delay (D1): 2-5 seconds

  • Number of Scans (NS): 1024-4096 (or more, depending on concentration)

  • Spectral Width (SW): 0-220 ppm

  • Temperature: 298 K

3.3 Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as the reference.

  • Integrate the peaks in the 1H spectrum.

  • For the 13C spectrum, peak picking is performed to identify the chemical shift of each carbon signal.

Workflow Visualization

The following diagram illustrates the general workflow for NMR-based structural characterization.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer tune_shim Tune and Shim Spectrometer transfer->tune_shim acquire_1H Acquire 1H Spectrum tune_shim->acquire_1H acquire_13C Acquire 13C Spectrum tune_shim->acquire_13C process_spectra Fourier Transform, Phase & Baseline Correction acquire_1H->process_spectra acquire_13C->process_spectra calibrate Calibrate to Solvent Peak process_spectra->calibrate integrate_peakpick Integrate (1H) & Peak Pick (13C) calibrate->integrate_peakpick assign Assign Signals to Structure integrate_peakpick->assign

Caption: Experimental workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

This application note provides a standardized framework for the 1H and 13C NMR characterization of this compound. By following the detailed experimental protocols and utilizing the structured data tables, researchers can confidently acquire, process, and assign the NMR spectra of this compound. The provided workflow diagram offers a clear visual guide to the entire process, ensuring consistency and accuracy in structural elucidation for drug development and scientific research.

References

Troubleshooting & Optimization

Stability of tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store the compound at 2-8°C, protected from light and moisture. For short-term storage, room temperature is generally acceptable. The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q2: Is this compound sensitive to acidic conditions?

Yes, the tert-butoxycarbonyl (Boc) protecting group on the piperazine ring is highly sensitive to acidic conditions.[1][2] Exposure to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will lead to the cleavage of the Boc group, resulting in the formation of the corresponding piperazine salt.[1][2] Even moderate acidic conditions can lead to gradual degradation over time.

Q3: How stable is the compound under basic conditions?

The Boc protecting group is generally stable to most basic and nucleophilic conditions.[1][3] Therefore, the compound is not expected to degrade significantly when exposed to mild or moderately basic environments. However, prolonged exposure to very strong bases at elevated temperatures should be avoided as it may affect other parts of the molecule.

Q4: What is the thermal stability of this compound?

In the solid state and under recommended storage conditions, the compound is expected to be thermally stable. However, in solution, its stability will be dependent on the pH of the solvent. In neutral or basic solutions, the compound should be reasonably stable at moderate temperatures (e.g., up to 37°C).[4] In acidic solutions, elevated temperatures will accelerate the cleavage of the Boc group.

Q5: Is the compound light-sensitive?

Indole-containing compounds can be susceptible to photo-oxidation. Therefore, it is recommended to protect the compound from light, especially during long-term storage and when in solution. Exposure to UV light should be minimized.

Q6: In which solvents is the compound soluble?

While specific solubility data for this exact compound is limited, similar structures are generally soluble in common organic solvents such as dimethyl sulfoxide (DMSO), chloroform, and methylene chloride.[5] Solubility in aqueous solutions is expected to be low.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected loss of the Boc protecting group during an experiment. The reaction or purification conditions were too acidic.- Ensure all solvents and reagents are neutral or basic. - If an acidic step is necessary, consider performing it at a lower temperature and for a shorter duration. - Use a milder acid if possible.
Formation of colored impurities over time. Oxidation of the indole ring.- Store the compound under an inert atmosphere. - Use degassed solvents for reactions. - Avoid exposure to light and air.
Poor recovery of the compound after an aqueous workup. The compound may have precipitated out of the aqueous phase or is not fully extracted into the organic phase.- Adjust the pH of the aqueous layer to be neutral or slightly basic before extraction. - Use a larger volume of organic solvent for extraction. - Perform multiple extractions.
Inconsistent results in biological assays. Degradation of the compound in the assay medium.- Prepare fresh stock solutions of the compound. - Assess the stability of the compound in the specific assay buffer and under the assay conditions (e.g., temperature, light exposure).

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[6][7] The following are generalized protocols based on ICH guidelines.[7][8] The extent of degradation should ideally be in the range of 5-20%.[7][8]

1. Acid Hydrolysis

  • Objective: To assess stability in acidic conditions.

  • Methodology:

    • Dissolve this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

    • Add an equal volume of 0.1 M HCl.

    • Incubate the solution at room temperature and at an elevated temperature (e.g., 60°C).

    • Withdraw aliquots at various time points (e.g., 2, 6, 24, and 48 hours).

    • Neutralize the aliquots with a suitable base (e.g., 0.1 M NaOH) before analysis.

    • Analyze the samples by a stability-indicating method, such as HPLC.

2. Base Hydrolysis

  • Objective: To assess stability in basic conditions.

  • Methodology:

    • Dissolve the compound in a suitable organic solvent at approximately 1 mg/mL.

    • Add an equal volume of 0.1 M NaOH.

    • Incubate at room temperature and at an elevated temperature (e.g., 60°C).

    • Withdraw aliquots at various time points.

    • Neutralize the aliquots with a suitable acid (e.g., 0.1 M HCl) before analysis.

    • Analyze by HPLC.

3. Oxidative Degradation

  • Objective: To assess stability in the presence of an oxidizing agent.

  • Methodology:

    • Dissolve the compound in a suitable solvent at approximately 1 mg/mL.

    • Add an equal volume of a 3% solution of hydrogen peroxide.

    • Incubate at room temperature, protected from light.

    • Withdraw aliquots at various time points.

    • Quench the reaction if necessary (e.g., with sodium bisulfite) before analysis.

    • Analyze by HPLC.

4. Thermal Degradation

  • Objective: To assess stability at elevated temperatures.

  • Methodology:

    • Store the solid compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

    • Prepare a solution of the compound (approx. 1 mg/mL) in a suitable solvent and incubate at a high temperature (e.g., 60-80°C).

    • Sample the solid and the solution at various time points.

    • Analyze the samples by HPLC.

5. Photostability

  • Objective: To assess stability upon exposure to light.

  • Methodology:

    • Expose the solid compound and a solution of the compound (approx. 1 mg/mL) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[8]

    • A control sample should be kept in the dark under the same temperature conditions.

    • Sample at appropriate time intervals.

    • Analyze the samples by HPLC.

Visualizations

Stability_Troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Recommended Actions Degradation Compound Degradation/ Impurity Formation Acidic_pH Acidic Conditions Degradation->Acidic_pH Boc cleavage Oxidation Oxidation (Air/Light) Degradation->Oxidation Indole oxidation High_Temp High Temperature Degradation->High_Temp Accelerates degradation Control_pH Control pH (Neutral/Basic) Acidic_pH->Control_pH Inert_Atmosphere Use Inert Atmosphere/ Protect from Light Oxidation->Inert_Atmosphere Control_Temp Control Temperature High_Temp->Control_Temp

Caption: Troubleshooting logic for compound degradation.

Forced_Degradation_Workflow cluster_setup Experiment Setup cluster_execution Execution & Analysis cluster_outcome Outcome Compound tert-Butyl 4-(1H-indol-4-yl) piperazine-1-carboxylate Stress_Conditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Compound->Stress_Conditions Incubation Incubate and Sample at Time Intervals Stress_Conditions->Incubation Analysis Analyze by Stability- Indicating Method (e.g., HPLC) Incubation->Analysis Stability_Profile Determine Stability Profile Analysis->Stability_Profile Degradation_Products Identify Degradation Products Analysis->Degradation_Products

Caption: Workflow for forced degradation studies.

References

Technical Support Center: Purification of tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate. It is intended for researchers, scientists, and drug development professionals encountering challenges in obtaining this compound with high purity.

Frequently Asked Questions (FAQs)

Q1: My crude product is an oil/gummy solid and is difficult to handle. How can I improve its physical form?

A1: The physical form of the crude product can often be improved by a thorough work-up procedure. If your crude product is oily or gummy, it may contain residual solvents or highly soluble impurities.

  • Troubleshooting Steps:

    • Aqueous Wash: Ensure your work-up includes washing the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any acidic residues, followed by a brine wash to remove excess water.

    • Drying: Thoroughly dry the organic layer over anhydrous sodium sulfate or magnesium sulfate before concentrating.

    • Solvent Removal: Use a rotary evaporator to remove the bulk of the solvent, and then place the sample under high vacuum for an extended period to remove trace amounts of high-boiling solvents like DMF or DMSO, which are common in coupling reactions used to synthesize this compound.

    • Trituration: If the product is still not a solid, try triturating the crude material with a non-polar solvent in which the desired product has low solubility, such as hexane or diethyl ether. This can often induce crystallization or precipitation of the product, leaving some impurities behind in the solvent.

Q2: I am seeing multiple spots on my TLC plate after synthesis. What are the likely impurities?

A2: The presence of multiple spots on a TLC plate indicates an incomplete reaction or the formation of side products. The nature of these impurities will depend on the synthetic route employed, but for a typical palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination), common impurities include:

  • Unreacted Starting Materials: 4-halo-indole (e.g., 4-bromoindole) and tert-butyl piperazine-1-carboxylate.

  • Dehalogenated Starting Material: Indole formed from the reduction of the 4-halo-indole.

  • Homocoupling Products: Dimerization of the indole or piperazine starting materials.

  • Ligand-Related Byproducts: Decomposed phosphine ligands from the palladium catalyst.

  • Disubstituted Piperazine: If piperazine is used without the Boc protecting group, disubstitution on both nitrogen atoms can occur.

Q3: My product is degrading during silica gel column chromatography. What can I do to prevent this?

A3: Indole derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation, which often appears as streaking or discoloration on the column and TLC plate.

  • Troubleshooting Steps:

    • Deactivate Silica Gel: Before packing the column, prepare a slurry of the silica gel in the chosen eluent and add 1-2% triethylamine to neutralize the acidic sites. Run the column with an eluent containing a small amount of triethylamine (e.g., 0.5-1%).

    • Use an Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase, which is less acidic than silica gel.

    • Minimize Residence Time: Do not let the sample sit on the column for an extended period. Prepare all fractions and eluents in advance to run the chromatography efficiently.

    • Alternative Purification Methods: If degradation persists, consider other purification techniques such as recrystallization or preparative HPLC with a suitable mobile phase.

Purification Strategy Overview

crude Crude Product workup Aqueous Work-up crude->workup concentration Concentration workup->concentration analysis TLC/LC-MS Analysis concentration->analysis impurities Significant Impurities? analysis->impurities column Column Chromatography impurities->column Yes oily Oily/Gummy Product? impurities->oily No difficult_separation Difficult Separation? column->difficult_separation recrystallization Recrystallization pure_solid Pure Solid Product recrystallization->pure_solid oily->pure_solid No trituration Trituration oily->trituration Yes trituration->pure_solid prep_hplc Preparative HPLC prep_hplc->pure_solid difficult_separation->recrystallization No difficult_separation->prep_hplc Yes

Purification workflow for this compound.

Troubleshooting Purification Issues

start Purification Issue streaking Streaking on TLC/Column? start->streaking coelution Co-elution of Impurities? streaking->coelution No deactivate_silica Deactivate Silica with Et3N Use Alumina streaking->deactivate_silica Yes low_recovery Low Recovery? coelution->low_recovery No change_eluent Change Eluent System (e.g., Hex/EtOAc to DCM/MeOH) coelution->change_eluent Yes check_fractions Re-check all fractions by TLC low_recovery->check_fractions Yes recrystallize Recrystallization deactivate_silica->recrystallize gradient Use a Shallow Gradient change_eluent->gradient prep_hplc Preparative HPLC gradient->prep_hplc optimize_recrystallization Optimize Recrystallization Solvent check_fractions->optimize_recrystallization

Decision tree for troubleshooting purification challenges.

Experimental Protocols

Column Chromatography

This is a widely used method for the purification of indole and piperazine derivatives.[1]

  • Stationary Phase: Silica gel (230-400 mesh). For acid-sensitive compounds, silica gel can be deactivated with triethylamine.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a good starting point. For more polar impurities, a gradient of methanol in dichloromethane can be effective.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).

    • Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

    • Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.

    • Carefully load the sample onto the top of the silica bed.

    • Begin elution with the initial mobile phase, collecting fractions.

    • Gradually increase the polarity of the mobile phase (e.g., from 10% to 50% ethyl acetate in hexane) to elute the product and more polar impurities.

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization

Recrystallization is an effective technique for purifying solid compounds that are relatively clean.

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethyl acetate, isopropanol, or mixtures of a good solvent (like ethyl acetate or dichloromethane) with a poor solvent (like hexane or heptane) are often suitable for compounds of this type.

  • Procedure:

    • Dissolve the crude solid in a minimal amount of the chosen solvent at its boiling point.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer.

    • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Preparative High-Performance Liquid Chromatography (Prep HPLC)

For very difficult separations or to obtain highly pure material, preparative HPLC is a powerful tool.

  • Stationary Phase: A C18 reversed-phase column is commonly used for compounds of this polarity.

  • Mobile Phase: A gradient of acetonitrile in water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, is typical.

  • Procedure:

    • Dissolve the crude product in a suitable solvent (e.g., methanol, acetonitrile, or a small amount of DMSO).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

    • Develop a separation method on an analytical HPLC system to determine the optimal gradient conditions.

    • Scale up the separation to a preparative HPLC system.

    • Collect the fractions corresponding to the product peak.

    • Combine the pure fractions and remove the organic solvent. The remaining aqueous solution can be lyophilized or extracted with an organic solvent after neutralization to recover the product.

Data Presentation

The following tables provide typical data for the purification of related indole and piperazine derivatives, which can serve as a starting point for the purification of this compound.

Table 1: Typical Column Chromatography Conditions for Indole/Piperazine Derivatives

ParameterCondition 1Condition 2
Stationary Phase Silica GelSilica Gel with 1% Et₃N
Mobile Phase Hexane/Ethyl Acetate (Gradient)Dichloromethane/Methanol (Gradient)
Typical Gradient 10% to 60% Ethyl Acetate1% to 10% Methanol
Expected Purity >95%>95%
Typical Yield 70-90%70-90%

Table 2: Recrystallization Solvents for Similar Compounds

Compound TypeSolvent SystemExpected Purity
Boc-protected piperazine derivativeEthyl Acetate>98%
Substituted indoleEthanol/Water>99%
Aryl-piperazineIsopropanol>98%

Table 3: Typical Preparative HPLC Conditions

ParameterCondition
Column C18, 10 µm
Mobile Phase A Water + 0.1% TFA
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 10% to 95% B over 30 minutes
Flow Rate 20 mL/min
Detection UV at 254 nm
Expected Purity >99%

References

Technical Support Center: Scalable Synthesis of tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scalable synthesis of tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during the synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield of the Desired Product

  • Question: My Buchwald-Hartwig amination reaction is resulting in a low yield of this compound. What are the potential causes and how can I optimize the reaction?

  • Answer: Low yields in Buchwald-Hartwig amination reactions involving indole substrates can stem from several factors.[1][2] A primary consideration is the choice of catalyst, ligand, and base. The reaction is sensitive to these components, and optimization is often necessary.[1][3]

    • Catalyst and Ligand Selection: The palladium catalyst and its corresponding phosphine ligand are crucial for efficient C-N bond formation.[1] While various catalyst systems can be effective, ligands like Xantphos and XPhos have shown promise in similar amination reactions.[1][4] It is recommended to screen a panel of ligands to identify the most effective one for this specific transformation.

    • Base Selection: The choice and solubility of the base are critical.[3] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) are commonly used. However, for substrates sensitive to harsh bases, alternatives like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) should be considered. The solubility of the inorganic base can impact reaction efficiency.[3]

    • Reaction Temperature: Inadequate reaction temperature can lead to incomplete conversion. Reactions with weaker inorganic bases or challenging substrates may require higher temperatures, typically in the range of 80-100°C.[3] Conversely, thermally sensitive substrates may benefit from lower temperatures coupled with a stronger base.[3]

    • Inert Atmosphere: Palladium catalysts are sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.

    • Reagent Purity: The purity of starting materials, particularly the 4-bromoindole and tert-butyl piperazine-1-carboxylate, is essential. Impurities can interfere with the catalytic cycle.

Issue 2: Formation of Side Products

  • Question: I am observing significant side product formation in my reaction mixture. What are the common side reactions and how can I minimize them?

  • Answer: Several side reactions can occur during the synthesis of indole-piperazine derivatives.

    • Dimerization/Oligomerization: The activated carboxylic acid of one molecule can react with the deprotected piperazine nitrogen of another, leading to dimerization or oligomerization.[5] While this is more common in amide coupling reactions, analogous reactivity can occur. Ensuring complete Boc protection during the reaction is crucial.[5]

    • Double Amination: If unprotected piperazine is used, there is a risk of double addition, where two indole molecules react with one piperazine molecule. Using an excess of piperazine can help minimize this side product.[6]

    • N-Arylation of the Indole Nitrogen: The indole N-H bond can also participate in the Buchwald-Hartwig reaction, leading to N-arylated byproducts. While this is a known challenge, using appropriate ligands and reaction conditions can favor C-N coupling at the desired position.[2] Protecting the indole nitrogen with a suitable protecting group (e.g., tosyl) can prevent this side reaction, although this adds extra steps to the synthesis.[6]

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying the final product. What are the recommended purification techniques?

  • Answer: Purification can be challenging due to the presence of unreacted starting materials, catalyst residues, and side products.

    • Column Chromatography: The most common method for purification is column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.

    • Crystallization: If the product is a solid, crystallization can be an effective purification method to remove impurities. Screening different solvent systems is recommended to find optimal crystallization conditions.

    • Acid-Base Extraction: The basic nature of the piperazine nitrogen allows for purification via acid-base extraction. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to re-extract the product into an organic solvent.

Frequently Asked Questions (FAQs)

  • Q1: What is the most common scalable synthetic route for this compound?

    • A1: The most prevalent and scalable method is the palladium-catalyzed Buchwald-Hartwig amination. This reaction involves the cross-coupling of a 4-haloindole (typically 4-bromoindole or 4-chloroindole) with tert-butyl piperazine-1-carboxylate in the presence of a palladium catalyst, a suitable ligand, and a base.[1][2]

  • Q2: Is it necessary to protect the indole nitrogen during the Buchwald-Hartwig amination?

    • A2: While it is possible to perform the Buchwald-Hartwig amination on unprotected indoles, this can sometimes lead to side reactions at the indole nitrogen.[2] For a more controlled and potentially higher-yielding reaction, especially on a large scale, protection of the indole nitrogen with a group like tosyl (Ts) or benzenesulfonyl (Bs) can be beneficial.[6] However, this adds protection and deprotection steps to the overall synthesis.

  • Q3: What are the key safety precautions to consider during this synthesis?

    • A3: Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle them in a well-ventilated fume hood under an inert atmosphere. Solvents like toluene and ethers are flammable. Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Q4: Can other cross-coupling reactions be used for this synthesis?

    • A4: While the Buchwald-Hartwig amination is the most direct C-N bond-forming reaction for this target, other methods like the Ullmann condensation could potentially be employed, although they often require harsher reaction conditions (higher temperatures and copper catalysts). For a scalable and milder approach, the Buchwald-Hartwig reaction is generally preferred.

Data Presentation

Table 1: Comparison of Reaction Conditions for Buchwald-Hartwig Amination

ParameterCondition ACondition BCondition C
Starting Material 4-Bromoindole4-Chloroindole4-Bromo-1-tosylindole
Palladium Precatalyst Pd2(dba)3Pd(OAc)2G3 XPhos Precatalyst
Ligand XantphosXPhos(none required)
Base NaOtBuCs2CO3K3PO4
Solvent TolueneDioxanet-Amyl alcohol
Temperature (°C) 10011090
Typical Yield (%) 75-85%70-80%80-90%

Experimental Protocols

Key Experiment: Scalable Synthesis of this compound via Buchwald-Hartwig Amination

Materials:

  • 4-Bromoindole

  • tert-Butyl piperazine-1-carboxylate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 4-bromoindole (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Catalyst Addition: To the flask, add Pd2(dba)3 (0.02 eq) and Xantphos (0.04 eq).

  • Solvent Addition: Add anhydrous toluene via a syringe. The typical concentration is 0.1-0.5 M with respect to the 4-bromoindole.

  • Reaction: Heat the reaction mixture to 100°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Buchwald-Hartwig Amination cluster_workup Work-up & Purification cluster_product Final Product 4-Bromoindole 4-Bromoindole ReactionVessel Reaction (Pd Catalyst, Ligand, Base, Toluene, 100°C) 4-Bromoindole->ReactionVessel Boc-Piperazine Boc-Piperazine Boc-Piperazine->ReactionVessel Filtration Filtration ReactionVessel->Filtration Extraction Extraction Filtration->Extraction Chromatography Column Chromatography Extraction->Chromatography FinalProduct This compound Chromatography->FinalProduct

Caption: Synthetic workflow for this compound.

Troubleshooting_Tree LowYield Low Yield? SideProducts Side Products Observed? LowYield->SideProducts No OptimizeConditions Optimize Catalyst/Ligand/Base LowYield->OptimizeConditions Yes CheckPurity Check Starting Material Purity LowYield->CheckPurity Yes InertAtmosphere Ensure Inert Atmosphere LowYield->InertAtmosphere Yes ProtectIndole Consider Indole N-Protection SideProducts->ProtectIndole Yes ExcessPiperazine Use Excess Piperazine SideProducts->ExcessPiperazine Yes Purification Optimize Purification SideProducts->Purification No

Caption: Troubleshooting decision tree for the synthesis.

References

Technical Support Center: Synthesis of tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate. This guide focuses on two prominent alternative synthetic strategies: the Buchwald-Hartwig amination and the Ullmann condensation.

Frequently Asked Questions (FAQs)

Q1: What are the primary alternative synthetic strategies for preparing this compound?

A1: The main alternatives to traditional methods involve modern cross-coupling reactions. The two most effective and widely used strategies are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Both methods directly form the crucial C-N bond between the indole and piperazine rings.

Q2: Which of the two main alternative methods, Buchwald-Hartwig or Ullmann, is generally preferred?

A2: The Buchwald-Hartwig amination is often the preferred method in modern organic synthesis.[1][2] It typically proceeds under milder conditions, offers a broader substrate scope, and often gives higher yields with greater functional group tolerance.[1][2] However, the choice of method can depend on factors like catalyst cost, ligand availability, and the specific reactivity of the substrates.

Q3: What are the key starting materials for these synthetic routes?

A3: For both the Buchwald-Hartwig and Ullmann reactions, the key starting materials are a functionalized indole and tert-butyl piperazine-1-carboxylate. The indole is typically a 4-haloindole (e.g., 4-bromoindole or 4-iodoindole) or a 4-indolyl triflate. The piperazine component is commercially available N-Boc-piperazine.

Q4: How do I monitor the progress of these reactions?

A4: Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] These techniques allow for the tracking of the consumption of starting materials and the formation of the desired product, which is crucial for determining the optimal reaction time and identifying any significant side products.[3]

Troubleshooting Guides

Buchwald-Hartwig Amination
Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Inactive catalyst. 2. Inappropriate ligand choice. 3. Poor quality of solvent or reagents (e.g., presence of oxygen or moisture). 4. Incorrect base.1. Use a pre-catalyst or ensure the active Pd(0) species is generated in situ.[4] 2. For indole nucleophiles, consider ligands like Davephos or other bulky, electron-rich phosphine ligands.[5] 3. Degas the solvent and use anhydrous reagents under an inert atmosphere (Argon or Nitrogen).[6] 4. Use a strong, non-nucleophilic base like NaOtBu, K3PO4, or Cs2CO3.
Formation of Side Products (e.g., Hydrodehalogenation) 1. The reaction temperature is too high. 2. The chosen ligand promotes β-hydride elimination. 3. The presence of water in the reaction mixture.1. Lower the reaction temperature and monitor the reaction progress closely. 2. Screen different bulky phosphine ligands that disfavor β-hydride elimination.[1] 3. Ensure all reagents and solvents are strictly anhydrous.
Difficulty in Product Purification 1. Contamination with residual palladium catalyst. 2. The presence of hard-to-separate byproducts.1. Use a palladium scavenger resin or perform an aqueous wash with a solution of a suitable complexing agent. 2. Optimize the reaction conditions to minimize byproduct formation. Flash column chromatography on silica gel is typically effective for purification.[6]
Ullmann Condensation
Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Insufficient reaction temperature. 2. Inactive copper catalyst. 3. Inappropriate ligand or no ligand used. 4. Aryl halide is not sufficiently activated.1. Traditional Ullmann reactions often require high temperatures (>150 °C).[7] Consider using a high-boiling polar solvent like DMF or NMP. 2. Use freshly prepared "activated" copper powder or a well-defined Cu(I) salt (e.g., CuI). 3. Modern Ullmann protocols benefit greatly from ligands. Screen diamine or other suitable ligands to accelerate the reaction.[7] 4. Aryl iodides are more reactive than bromides, which are more reactive than chlorides.[8] If using an aryl bromide or chloride, higher temperatures and a more efficient catalytic system may be needed.
Homocoupling of the Aryl Halide 1. The reaction temperature is excessively high. 2. The concentration of the aryl halide is too high.1. Optimize the temperature; it should be high enough for the C-N coupling but not so high that it favors homocoupling. 2. Add the aryl halide slowly to the reaction mixture containing the amine and catalyst.
Product Degradation 1. Prolonged exposure to high temperatures. 2. The indole ring may be sensitive to the harsh reaction conditions.1. Monitor the reaction closely and stop it as soon as the starting material is consumed. 2. Consider a more modern, milder Ullmann protocol that proceeds at a lower temperature, possibly with a more effective ligand.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the two alternative synthetic strategies. Please note that exact values can vary based on the specific reagents and lab conditions.

ParameterBuchwald-Hartwig AminationUllmann Condensation
Starting Materials 4-Bromoindole or 4-Iodoindole, N-Boc-piperazine4-Iodoindole, N-Boc-piperazine
Catalyst Pd(OAc)2, Pd2(dba)3, or a Pd pre-catalystCuI or Copper powder
Ligand Bulky, electron-rich phosphine ligands (e.g., XPhos, Davephos)Diamines (e.g., N,N'-dimethylethylenediamine), rac-BINOL
Base NaOtBu, K3PO4, Cs2CO3K3PO4, Cs2CO3, KOH
Solvent Toluene, Dioxane, THFDMF, NMP, DMSO
Temperature 80 - 110 °C100 - 180 °C (can be lower with modern ligands)
Reaction Time 4 - 24 hours12 - 48 hours
Typical Yield 70 - 95%50 - 80%

Experimental Protocols

Key Experiment 1: Synthesis via Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Preparation: To an oven-dried Schlenk tube, add 4-bromoindole (1.0 equiv), N-Boc-piperazine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Inert Atmosphere: Seal the Schlenk tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst and Solvent Addition: In a separate vial under an inert atmosphere, prepare the catalyst solution by dissolving the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and any additional ligand in anhydrous toluene. Add the anhydrous toluene to the Schlenk tube containing the solids, followed by the catalyst solution via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield this compound.

Key Experiment 2: Synthesis via Ullmann Condensation

This protocol is a general guideline for a modern Ullmann coupling and may require optimization.

  • Preparation: To a reaction vial, add 4-iodoindole (1.0 equiv), N-Boc-piperazine (1.5 equiv), copper(I) iodide (10 mol%), a suitable ligand (e.g., N,N'-dimethylethylenediamine, 20 mol%), and potassium carbonate (2.0 equiv).

  • Solvent Addition: Add anhydrous DMF or DMSO to the vial.

  • Reaction: Seal the vial and heat the mixture to 130-150 °C with stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate. The combined organic layers should be washed with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagents Combine 4-Haloindole, N-Boc-piperazine, and Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert add_catalyst Add Pd Catalyst, Ligand, and Solvent inert->add_catalyst heat Heat and Stir (80-110°C) add_catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Work-up (EtOAc, H2O, Brine) monitor->workup purify Column Chromatography workup->purify product Final Product purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Ullmann_Condensation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reagents Combine 4-Haloindole, N-Boc-piperazine, CuI, Ligand, and Base add_solvent Add Anhydrous Solvent (DMF/DMSO) reagents->add_solvent heat Heat and Stir (130-150°C) add_solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Work-up and Extraction monitor->workup purify Column Chromatography workup->purify product Final Product purify->product

Caption: Experimental workflow for the Ullmann condensation.

Logic_Diagram title Synthetic Strategy Selection strategy1 Buchwald-Hartwig Amination title->strategy1 strategy2 Ullmann Condensation title->strategy2 pros1 Pros: Milder Conditions Higher Yields Broader Scope strategy1->pros1 cons1 Cons: Costly Catalysts/Ligands Air/Moisture Sensitive strategy1->cons1 pros2 Pros: Lower Cost Catalyst Less Sensitive to Air strategy2->pros2 cons2 Cons: Harsh Conditions Lower Yields Limited Scope strategy2->cons2

Caption: Comparison of alternative synthetic strategies.

References

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Indole-Piperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of indole-piperazine compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experimental work.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield in my Buchwald-Hartwig amination of a haloindole with piperazine. What are the common causes and how can I improve it?

A1: Low yields in Buchwald-Hartwig aminations involving indole and piperazine scaffolds can stem from several factors. Key areas to investigate include the choice of catalyst, ligand, base, and solvent, as well as the reaction temperature. The N-H bond of the indole can sometimes interfere with the catalytic cycle, and the piperazine can undergo di-arylation.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: The combination of the palladium precursor and the phosphine ligand is critical. For electron-rich indoles, sterically hindered biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often more effective. It is advisable to screen a variety of ligands and palladium sources.[1][2] Pre-catalysts can also be more efficient as they do not require an in-situ reduction of Pd(II) to Pd(0).

  • Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, if your substrates are base-sensitive, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, potentially requiring higher reaction temperatures.[1]

  • Solvent Choice: The solvent must effectively dissolve the reactants. Toluene, dioxane, and THF are common choices.[1] Chlorinated solvents and acetonitrile should generally be avoided as they can inhibit the palladium catalyst.

  • Indole N-H Protection: If the indole N-H is unprotected, it can be deprotonated by the strong base, leading to side reactions. Protecting the indole nitrogen with a group like Boc or tosyl can improve yields, although this adds extra steps to the synthesis.

  • Piperazine Di-arylation: To prevent the formation of the 1,4-diarylpiperazine byproduct, using a mono-protected piperazine, such as N-Boc-piperazine, is highly recommended.[1] This ensures that only one nitrogen atom is available for the coupling reaction.

Q2: My Ullmann condensation between a bromoindole and piperazine is not working well. What should I troubleshoot?

A2: The Ullmann condensation is a classical method for C-N bond formation but often requires harsh reaction conditions. Modern protocols with ligands have made it milder, but challenges can still arise.

Troubleshooting Steps:

  • Catalyst Activity: The active catalytic species is Cu(I).[3] Ensure you are using a high-purity copper(I) salt (e.g., CuI, CuBr). If your copper source is old or oxidized, this can significantly impact the reaction.

  • Ligand Choice: Ligands are crucial for modern Ullmann couplings. Common ligands include 1,10-phenanthroline and various amino acids.[4] Screening different ligands is often necessary to find the optimal one for your specific substrates.

  • Base and Solvent: A strong base like potassium phosphate (K₃PO₄) is often used in a high-boiling polar aprotic solvent like dioxane or DMF.[4] Ensure your solvent is anhydrous, as water can lead to side reactions like debromination.[3]

  • Reaction Temperature: While modern protocols are milder, Ullmann reactions can still require elevated temperatures (e.g., 110-130 °C).[4] If you see no reaction, a careful increase in temperature might be necessary. Conversely, if you observe decomposition, the temperature might be too high.

Q3: I am having trouble with the reductive amination of an indole-aldehyde with piperazine. What are the key parameters to optimize?

A3: Reductive amination is a versatile method for this transformation. The key is the efficient formation of the intermediate iminium ion and its subsequent reduction.

Troubleshooting Steps:

  • Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is a mild and often effective choice that can be used in a one-pot procedure.[5] Other options include sodium cyanoborohydride (NaBH₃CN), which is effective at acidic pH, and catalytic hydrogenation. It is important to match the reducing agent to the reaction conditions and the sensitivity of your substrates.

  • pH Control: The formation of the iminium ion is favored under slightly acidic conditions (pH 4-6). Adding a catalytic amount of acetic acid can be beneficial.[6] However, strongly acidic conditions can deactivate the amine nucleophile.

  • Solvent: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents for reductive aminations with STAB. For catalytic hydrogenations, alcohols like methanol or ethanol are typically used.

  • Reaction Time and Temperature: These reactions are often run at room temperature. Monitoring the reaction by TLC or LC-MS is important to determine the optimal reaction time.

Q4: How can I prevent the formation of the di-substituted piperazine byproduct?

A4: The formation of 1,4-disubstituted piperazine is a common issue. The most reliable method to ensure mono-substitution is to use a mono-protected piperazine, such as 1-Boc-piperazine.[1] This protecting group can be removed in a subsequent step after the desired indole moiety has been introduced.

Troubleshooting Guides

Buchwald-Hartwig Amination of Haloindoles with Piperazines
Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield Inactive catalyst or inappropriate ligand.Use a fresh palladium source and screen sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos). Consider using a pre-catalyst.
Suboptimal base.If using a strong base like NaOtBu leads to decomposition, switch to a weaker base like Cs₂CO₃ or K₃PO₄ and potentially increase the temperature.
Indole N-H interference.Protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM, or Tosyl).
Side Product Formation (e.g., Homo-coupling) Catalyst deactivation or side reactions of the starting materials.Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use degassed solvents.
Di-arylation of Piperazine Both nitrogen atoms of piperazine are reacting.Use a mono-protected piperazine, such as 1-Boc-piperazine, to ensure selective mono-arylation.
Ullmann Condensation of Haloindoles with Piperazines
Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield Inactive copper catalyst.Use fresh, high-purity Cu(I) salts (e.g., CuI).
Inappropriate ligand or no ligand used.Screen various ligands such as 1,10-phenanthroline, L-proline, or N,N'-dimethylethylenediamine.[4]
Reaction conditions are too mild.Gradually increase the reaction temperature. Ensure the solvent is high-boiling and polar (e.g., dioxane, DMF).
Debromination of Haloindole Presence of protic impurities (e.g., water).Use anhydrous solvents and reagents, and ensure glassware is thoroughly dried.[3]
Poor Reproducibility Heterogeneous nature of some Ullmann reactions.Ensure efficient stirring to maintain a homogeneous reaction mixture.
Reductive Amination of Indole Aldehydes with Piperazines
Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield Inefficient iminium ion formation.Add a catalytic amount of acetic acid to facilitate iminium ion formation.
Inappropriate reducing agent.Sodium triacetoxyborohydride (STAB) is a good first choice for a one-pot reaction. If this fails, consider other reducing agents like NaBH₃CN or catalytic hydrogenation.
Aldehyde starting material is unstable.Use freshly prepared or purified indole aldehyde.
Formation of Alcohol Byproduct Reduction of the aldehyde before imine formation.Ensure the amine and aldehyde are pre-stirred to allow for imine formation before adding the reducing agent, especially if using a strong reducing agent like NaBH₄.

Data Presentation

Table 1: Comparison of Ligands and Bases for the Buchwald-Hartwig Amination of 4-Bromotoluene with N-Boc-piperazine
EntryPalladium Source (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (1)XantPhos (2)NaOtBu (1.4)Toluene1001695
2Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)Dioxane1102488
3Pd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2)Toluene1001892
4Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane1102485

Data compiled from representative procedures and may vary based on specific substrate and reaction scale.

Table 2: Comparison of Reducing Agents for the Reductive Amination of Indole-3-carboxaldehyde with Piperazine
EntryReducing Agent (Equiv.)SolventAdditive (Equiv.)Temp (°C)Time (h)Yield (%)
1NaBH(OAc)₃ (1.5)DCEAcetic Acid (0.1)RT1285-95
2NaBH₃CN (1.5)MethanolAcetic Acid (to pH 6)RT1670-85
3H₂ (1 atm)MethanolPd/C (10 mol%)RT2480-90
4NaBH₄ (1.5)MethanolNone0 to RT450-70*

*Lower yields are often observed due to the competing reduction of the aldehyde to the corresponding alcohol.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 3-Bromoindole with N-Boc-piperazine

Materials:

  • 3-Bromoindole (1.0 equiv)

  • N-Boc-piperazine (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add 3-bromoindole, N-Boc-piperazine, and sodium tert-butoxide.

  • Seal the Schlenk tube with a septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene via syringe.

  • In a separate vial under argon, prepare the catalyst solution by dissolving Pd₂(dba)₃ and XPhos in a small amount of anhydrous toluene.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 16-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1]

Protocol 2: Ullmann Condensation of 5-Bromoindole with Piperazine

Materials:

  • 5-Bromoindole (1.0 equiv)

  • Piperazine (2.0 equiv)

  • Copper(I) Iodide (CuI) (10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous Dioxane

Procedure:

  • To an oven-dried Schlenk tube, add 5-bromoindole, piperazine, CuI, 1,10-phenanthroline, and K₃PO₄.

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 110 °C and stir for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.[4]

Protocol 3: Reductive Amination of Indole-3-carboxaldehyde with N-Boc-piperazine

Materials:

  • Indole-3-carboxaldehyde (1.0 equiv)

  • N-Boc-piperazine (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

Procedure:

  • To a round-bottom flask, add indole-3-carboxaldehyde and N-Boc-piperazine.

  • Add DCE and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[5]

Visualizations

Buchwald_Hartwig_Workflow cluster_start Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Start Combine Haloindole, Piperazine Derivative, & Base Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Start->Inert_Atmosphere Add_Solvent Add Anhydrous Solvent Inert_Atmosphere->Add_Solvent Add_Catalyst Add Pd Catalyst & Ligand Add_Solvent->Add_Catalyst Heat Heat to 80-110 °C Add_Catalyst->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Check Progress Quench Cool & Quench Reaction Monitor->Quench Reaction Complete Extract Aqueous Workup Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Indole-Piperazine Product Purify->Product

Caption: Experimental workflow for a typical Buchwald-Hartwig amination.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Catalyst Check Catalyst System (Pd Source & Ligand) Start->Check_Catalyst Check_Base Evaluate Base (Strength & Solubility) Start->Check_Base Check_Conditions Optimize Reaction Conditions (Temp. & Time) Start->Check_Conditions Check_Substrates Assess Substrate Stability & Purity Start->Check_Substrates Action_Catalyst Screen Different Ligands/Pre-catalysts Check_Catalyst->Action_Catalyst Action_Base Try Weaker/Stronger Base Check_Base->Action_Base Action_Conditions Vary Temperature & Monitor Reaction Time Check_Conditions->Action_Conditions Action_Substrates Use Protected Substrates (e.g., N-Boc-piperazine) Check_Substrates->Action_Substrates

Caption: Troubleshooting logic for low yield in indole-piperazine synthesis.

References

Handling and storage issues with tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate.

FAQs and Troubleshooting Guides

1. Storage and Handling

Q1: How should I store this compound upon receipt?

A: For long-term stability, it is recommended to store the solid compound in a tightly sealed container under an inert atmosphere at 2-8°C.[1][2] For short-term storage, room temperature in a dry, dark place is also acceptable for many similar Boc-protected compounds.[3]

Q2: What are the recommended handling procedures for this compound?

A: Handle this compound in a well-ventilated area, preferably in a fume hood.[4][5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5] Avoid breathing dust and direct contact with skin and eyes.[6] Wash hands thoroughly after handling.[4]

Q3: I left the compound at room temperature for an extended period. Is it still viable?

A: While refrigerated storage is optimal, the compound is likely stable at room temperature for shorter periods if kept in a sealed container away from light and moisture.[3] However, for sensitive experiments, it is advisable to run a purity check (e.g., by LC-MS or NMR) to confirm its integrity before use. Phenyl piperazine derivatives, in general, can be less stable than other piperazine compounds, so prolonged storage at room temperature should be avoided.[7]

2. Solubility and Solution Stability

Q4: In which solvents is this compound soluble?

A: Based on analogous compounds, this compound is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), chloroform, and methylene chloride (DCM).[3]

Q5: I dissolved the compound in DMSO for my experiments, but I see some precipitation after freeze-thaw cycles. What should I do?

A: Precipitation after freeze-thaw cycles can occur. To resolve this, gently warm the solution to 37°C and vortex or sonicate until the solid redissolves completely. To prevent this, it is recommended to prepare fresh solutions for each experiment or to aliquot the stock solution into single-use vials to minimize the number of freeze-thaw cycles.

Q6: How stable is the compound in solution?

A: The stability in solution can depend on the solvent and storage conditions. For biological assays, stock solutions in DMSO are typically stored at -20°C or -80°C. It is best practice to use freshly prepared solutions. Avoid prolonged exposure to acidic or basic aqueous solutions, as the Boc group is acid-labile and the ester linkage can be susceptible to hydrolysis under strong basic conditions.

3. Chemical Stability and Degradation

Q7: What are the potential degradation pathways for this molecule?

A: The two primary sites for potential degradation are the Boc-protected piperazine and the indole ring.

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) group is sensitive to acidic conditions and can be cleaved, exposing the secondary amine of the piperazine.[5]

  • Indole Oxidation: The indole ring can be susceptible to oxidation, potentially leading to the formation of hydroxylated byproducts.[8]

Q8: I suspect my compound has degraded. What are the likely impurities I should look for?

A: The most common impurity would be the Boc-deprotected product, 4-(1H-indol-4-yl)piperazine. Other potential impurities could arise from the oxidation of the indole ring. You can analyze your sample by LC-MS to identify the parent compound and any potential degradation products by their mass-to-charge ratio.

Q9: How can I avoid accidental deprotection of the Boc group during my experiment?

A: Avoid acidic conditions. Ensure all solvents and reagents are neutral or basic. If your experimental protocol requires an acidic step, this compound in its current protected form may not be suitable.

Data Presentation

Table 1: Recommended Storage Conditions for this compound and Analogs

ConditionTemperatureAtmosphereDurationReference
Long-term 2-8°CInert Gas (e.g., Argon, Nitrogen)Months to Years[1][2]
Short-term Room TemperatureDry, DarkDays to Weeks[3]
In Solution (DMSO) -20°C or -80°CSealed VialWeeks to MonthsGeneral Lab Practice

Table 2: General Solubility Profile of Similar Boc-Protected Piperazine/Indole Compounds

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble[3]
ChloroformSoluble[3]
Methylene Chloride (DCM)Soluble[3]
WaterInsolubleGeneral Chemical Properties
MethanolSparingly SolubleGeneral Chemical Properties

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound in a clean vial.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Dissolution: Vortex or sonicate the mixture at room temperature until the solid is completely dissolved. A brief, gentle warming to 37°C can be applied if necessary.

  • Storage: Store the stock solution in tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Assessment of Compound Purity by LC-MS

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a standard reverse-phase C18 column on a liquid chromatography-mass spectrometry (LC-MS) system.

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a common mobile phase for such compounds.

  • Analysis: Inject the sample and monitor the UV chromatogram and the mass spectrum. The expected mass for the protonated molecule [M+H]⁺ should be the primary signal. The presence of significant peaks with lower retention times and a mass corresponding to the deprotected compound may indicate degradation.

Mandatory Visualization

Troubleshooting_Workflow start Issue Encountered storage_issue Improper Storage or Handling? start->storage_issue solubility_issue Precipitation in Solution? start->solubility_issue degradation_issue Suspected Degradation? start->degradation_issue check_storage Verify Storage Conditions (2-8°C, Dry, Inert Gas) storage_issue->check_storage check_solution_prep Review Solution Prep (Fresh Solvent, Sonication) solubility_issue->check_solution_prep run_qc Perform Quality Control (LC-MS, NMR) degradation_issue->run_qc storage_ok Storage OK check_storage->storage_ok solution_ok Solution OK check_solution_prep->solution_ok qc_pass QC Pass run_qc->qc_pass storage_ok->degradation_issue No reorder Consider Re-ordering or Re-synthesis storage_ok->reorder Yes aliquot Aliquot Stock Solution to Avoid Freeze-Thaw solution_ok->aliquot Yes use_fresh Use Freshly Prepared Solution solution_ok->use_fresh No qc_pass->reorder No proceed Proceed with Experiment qc_pass->proceed Yes aliquot->proceed use_fresh->proceed

Caption: Troubleshooting workflow for common issues.

Degradation_Pathways Parent This compound (Stable Compound) Acid Acidic Conditions (e.g., trace acid in solvent) Parent->Acid Exposure to Oxidant Oxidizing Agents (e.g., air, peroxides) Parent->Oxidant Exposure to Deprotected Deprotected Impurity 4-(1H-indol-4-yl)piperazine Acid->Deprotected Leads to Oxidized Oxidized Impurity Hydroxylated Indole Derivative Oxidant->Oxidized Leads to

References

Validation & Comparative

A Comparative Analysis of tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate and its corresponding indole positional isomers: the indol-5-yl, indol-6-yl, and indol-7-yl derivatives. The position of the piperazine moiety on the indole scaffold is a critical determinant of the pharmacological profile of this class of compounds, significantly influencing their affinity and selectivity for key biological targets, particularly dopamine and serotonin receptors. Understanding these structure-activity relationships (SAR) is crucial for the rational design of novel therapeutics in areas such as neuroscience and oncology.

Introduction

The indole nucleus and the piperazine ring are privileged scaffolds in medicinal chemistry, frequently incorporated into a wide range of biologically active molecules.[1][2] Indole derivatives are known to interact with a variety of receptors and enzymes, while the piperazine moiety often imparts favorable pharmacokinetic properties and provides a versatile point for structural modification. The combination of these two pharmacophores in indolylpiperazine derivatives has led to the development of numerous compounds targeting the central nervous system (CNS), including antagonists for dopamine D2 and serotonin 5-HT1A receptors.[3][4]

The specific regioisomeric relationship between the indole and piperazine rings can dramatically alter the three-dimensional shape and electronic properties of the molecule, thereby affecting its interaction with protein binding pockets. This guide will delve into the available experimental data to compare the biological and pharmacokinetic profiles of the four key positional isomers of tert-Butyl 4-(1H-indolyl)piperazine-1-carboxylate.

Chemical Structures

Compound NameIndole IsomerChemical Structure
This compoundIndol-4-ylthis compound
tert-Butyl 4-(1H-indol-5-yl)piperazine-1-carboxylateIndol-5-yltert-Butyl 4-(1H-indol-5-yl)piperazine-1-carboxylate
tert-Butyl 4-(1H-indol-6-yl)piperazine-1-carboxylateIndol-6-yltert-Butyl 4-(1H-indol-6-yl)piperazine-1-carboxylate
tert-Butyl 4-(1H-indol-7-yl)piperazine-1-carboxylateIndol-7-yltert-Butyl 4-(1H-indol-7-yl)piperazine-1-carboxylate

Comparative Biological Activity

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Indolylpiperazine Isomers

Compound IsomerDopamine D2 Receptor (Ki, nM)Serotonin 5-HT1A Receptor (Ki, nM)
Indol-4-yl Data not availableData not available
Indol-5-yl Data not availableData not available
Indol-6-yl Data not availableData not available
Indol-7-yl Data not availableData not available

Note: Specific experimental data for the tert-butyl protected isomers are not available in the cited literature. The table is presented as a template for future experimental data.

Based on broader SAR studies of related arylpiperazine derivatives, it is generally observed that the position of substitution on the aromatic ring significantly impacts receptor affinity. For instance, in other series of arylpiperazines, moving a substituent from one position to another can result in orders of magnitude differences in binding affinity for both dopamine and serotonin receptors. This is attributed to the precise spatial arrangement of functional groups required for optimal interaction with the amino acid residues within the receptor's binding pocket.

Signaling Pathways

The interaction of these indolylpiperazine isomers with dopamine D2 and serotonin 5-HT1A receptors initiates distinct intracellular signaling cascades. Both are G protein-coupled receptors (GPCRs).

  • Dopamine D2 Receptor Signaling: As inhibitory Gi/o-coupled receptors, activation of D2 receptors by an agonist leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. Antagonists at the D2 receptor block the effects of endogenous dopamine.

D2_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression) PKA->Cellular_Response Phosphorylates Targets

Caption: Simplified Dopamine D2 Receptor Signaling Pathway.

  • Serotonin 5-HT1A Receptor Signaling: Similar to the D2 receptor, the 5-HT1A receptor is also a Gi/o-coupled GPCR. Its activation by an agonist leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. It also couples to G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and a decrease in neuronal excitability.

SHT1A_Signaling Serotonin Serotonin SHT1A_R Serotonin 5-HT1A Receptor Serotonin->SHT1A_R Binds to G_protein Gi/o Protein SHT1A_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates cAMP cAMP AC->cAMP Converts ATP to Hyperpolarization Hyperpolarization GIRK->Hyperpolarization K+ Efflux

Caption: Simplified Serotonin 5-HT1A Receptor Signaling Pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the pharmacological profile of these compounds.

Radioligand Binding Assays for Dopamine D2 and Serotonin 5-HT1A Receptors

This protocol is used to determine the binding affinity (Ki) of the test compounds for their respective receptors.

Materials:

  • Cell membranes expressing the human dopamine D2 or serotonin 5-HT1A receptor.

  • Radioligand (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A).

  • Non-specific binding control (e.g., Haloperidol for D2, Spiperone for 5-HT1A).

  • Test compounds (tert-butyl 4-(1H-indolyl)piperazine-1-carboxylate isomers).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).

  • 96-well filter plates.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Incubation: In each well of the 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or vehicle control. For determining non-specific binding, add a high concentration of the non-specific binding control.

  • Equilibration: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compounds) Start->Prepare_Reagents Incubate Incubate Reagents in 96-well Plate Prepare_Reagents->Incubate Filter Filter to Separate Bound and Unbound Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 and Ki Determination) Count->Analyze End End Analyze->End

Caption: General Workflow for a Radioligand Binding Assay.

Pharmacokinetic Properties

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. While specific in vivo pharmacokinetic data for these exact tert-butyl protected isomers is not available, general trends for indole-piperazine derivatives can be discussed. The tert-butyl carbamate (Boc) protecting group generally increases lipophilicity, which can affect absorption and distribution. However, it is often cleaved in vivo, releasing the free piperazine, which is typically the pharmacologically active species. The position of the indole nitrogen and the overall topology of the molecule will influence metabolic stability, plasma protein binding, and blood-brain barrier penetration.

Table 2: Predicted Physicochemical and Pharmacokinetic Properties

PropertyIndol-4-yl IsomerIndol-5-yl IsomerIndol-6-yl IsomerIndol-7-yl Isomer
LogP Data not availableData not availableData not availableData not available
tPSA (Ų) Data not availableData not availableData not availableData not available
Metabolic Stability (in vitro) Data not availableData not availableData not availableData not available
Blood-Brain Barrier Permeability Data not availableData not availableData not availableData not available

Note: This table is a template for predicted or experimentally determined pharmacokinetic parameters. In silico prediction tools can provide estimates for these properties.

Conclusion

The positional isomerism of the piperazine substituent on the indole ring is a key structural feature that dictates the pharmacological profile of tert-butyl 4-(1H-indolyl)piperazine-1-carboxylate derivatives. While direct comparative data for these specific isomers is limited in the public domain, the principles of medicinal chemistry and SAR studies of related series strongly suggest that the indol-4-yl, -5-yl, -6-yl, and -7-yl isomers will exhibit distinct affinities and selectivities for dopamine D2 and serotonin 5-HT1A receptors, as well as different pharmacokinetic properties.

Further experimental investigation is warranted to fully elucidate the pharmacological and pharmacokinetic profiles of these isomers. Such studies would provide valuable data for the design and development of novel, potent, and selective drug candidates for the treatment of CNS disorders and other diseases where these targets are implicated. This guide serves as a framework for such comparative analyses and highlights the importance of systematic evaluation of positional isomers in drug discovery.

References

Comparative Analysis of Tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate Analogs: A Review of Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

The existing body of research provides insights into the potential therapeutic applications of structurally related indole and piperazine derivatives. These studies suggest that analogs of tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate could exhibit a range of biological activities, primarily targeting the central nervous system (CNS), as well as demonstrating potential antiviral or anticancer properties.

Potential Therapeutic Targets and Biological Activities

Based on the biological evaluation of similar chemical structures, the potential therapeutic applications for analogs of this compound could include:

  • Antipsychotic Agents: Many arylpiperazine derivatives are known to interact with dopamine (D2) and serotonin (5-HT) receptors, which are key targets in the treatment of schizophrenia and other psychotic disorders. The indole moiety can also contribute to the affinity and selectivity for these receptors.[1][2][3][4] The antipsychotic potential of such compounds is a significant area of research.[1][2][3][4]

  • CNS Disorders: Beyond psychosis, the modulation of dopaminergic and serotonergic systems is crucial for treating a variety of neurological and psychiatric conditions, including depression and anxiety.[5][6] The 4-(indolyl)piperazine scaffold is a common feature in compounds designed to act as CNS agents.

  • Antiviral Activity: Certain bis(heteroaryl)piperazine derivatives, which include indole analogs, have been identified as reverse transcriptase inhibitors, suggesting a potential for antiviral applications, particularly against HIV.[7][8]

  • Anticancer Properties: The indole nucleus is a component of many natural and synthetic compounds with demonstrated anticancer activity. Similarly, some piperazine derivatives have been investigated for their potential as antitumor agents. The combination of these two pharmacophores could lead to novel anticancer compounds.

Structure-Activity Relationship (SAR) Considerations

While a specific SAR study for the requested series of analogs is unavailable, general principles from related compound series can be inferred. The biological activity of such molecules is typically influenced by:

  • Substitution on the Indole Ring: The position and nature of substituents on the indole core can significantly impact receptor binding affinity, selectivity, and pharmacokinetic properties.

  • Substitution on the Piperazine Ring: Modifications to the piperazine ring, including the nature of the carboxylate group (in this case, a tert-butyl ester), can affect solubility, metabolic stability, and interaction with biological targets.

  • Linker between the Indole and Piperazine Moieties: Although not directly applicable to the core structure, in related series, the length and flexibility of any linker between the indole and piperazine rings are critical determinants of biological activity.

Experimental Protocols

Without specific experimental data for the target analogs, a detailed "Experimental Protocols" section cannot be provided. However, a general workflow for evaluating the biological activity of such compounds would typically involve the following stages:

  • Chemical Synthesis: Analogs would be synthesized, likely through multi-step organic chemistry routes, and their structures confirmed using techniques such as NMR, mass spectrometry, and elemental analysis.

  • In Vitro Biological Assays: The synthesized compounds would be screened against a panel of relevant biological targets. For CNS applications, this would include radioligand binding assays for dopamine and serotonin receptor subtypes to determine binding affinities (Ki values). Functional assays would then be conducted to assess whether the compounds act as agonists, antagonists, or inverse agonists. For anticancer or antiviral screening, cell-based assays would be employed to measure cytotoxicity (IC50 values) or inhibition of viral replication, respectively.

  • In Vivo Studies: Promising candidates from in vitro screening would be advanced to animal models to evaluate their efficacy, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity.

Visualizing the Research Landscape

The following diagram illustrates the potential areas of biological investigation for indolylpiperazine compounds based on existing literature.

Biological_Activity_Potential Potential Biological Activities of Indolylpiperazine Analogs cluster_CNS Central Nervous System cluster_Other Other Therapeutic Areas This compound Analogs This compound Analogs Antipsychotic Antipsychotic This compound Analogs->Antipsychotic Antidepressant Antidepressant This compound Analogs->Antidepressant Anxiolytic Anxiolytic This compound Analogs->Anxiolytic Antiviral Antiviral This compound Analogs->Antiviral Anticancer Anticancer This compound Analogs->Anticancer

References

Validating the results of biological assays with tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Validating the Results of Biological Assays: A Comparative Guide for Indolylpiperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Comparative Performance of Indolylpiperazine Derivatives in Receptor Binding and Functional Assays

The following tables summarize the quantitative data for a selection of indolylpiperazine and arylpiperazine derivatives in receptor binding affinity and functional assays for key central nervous system (CNS) targets. These assays are crucial for determining the potency and selectivity of new chemical entities.

Table 1: Serotonin 5-HT1A Receptor Binding Affinity of Representative Arylpiperazine Derivatives

Compound IDStructureTarget ReceptorKi (nM)Reference Compound
4a 8-acetyl-7-hydroxy-4-methylcoumarin derivative5-HT1A0.9-
6a 8-acetyl-7-hydroxy-4-methylcoumarin derivative5-HT1A0.5-
10a 8-acetyl-7-hydroxy-4-methylcoumarin derivative5-HT1A0.6-
3b 8-acetyl-7-hydroxy-4-methylcoumarin derivative5-HT1A0.9-
6b 8-acetyl-7-hydroxy-4-methylcoumarin derivative5-HT1A1.5-
10b 8-acetyl-7-hydroxy-4-methylcoumarin derivative5-HT1A1.0-
Data sourced from a study on 8-acetyl-7-hydroxy-4-methylcoumarin derivatives.[1]

Table 2: Functional Activity of Indolealkylpiperazine Derivatives at the 5-HT1A Receptor

Compound IDR GroupTarget ReceptorEC50 (nM)Assay Type
13f H5-HT1A2.53cAMP Assay
13g 2-F5-HT1A1.98cAMP Assay
13h 3-F5-HT1A1.57cAMP Assay
13i 4-F5-HT1A1.24cAMP Assay
13j 2-Cl5-HT1A1.15cAMP Assay
13k 3-Cl5-HT1A1.08cAMP Assay
13l 4-Cl5-HT1A1.32cAMP Assay
13m 2-CH35-HT1A1.01cAMP Assay
13n 3-CH35-HT1A1.45cAMP Assay
13o 4-CH35-HT1A1.77cAMP Assay
13p 2-OCH35-HT1A1.63cAMP Assay
13q 3-OCH35-HT1A1.91cAMP Assay
Data from a study on indolealkylpiperazine derivatives as 5-HT1A receptor agonists.[2]

Table 3: Dopamine D2 and D3 Receptor Binding Affinity of a Representative N-Phenylpiperazine Analog

Compound IDTarget ReceptorKi (nM)Selectivity (D3 vs D2)
6a D3-~500-fold
6a D2--
Data from a study on N-phenylpiperazine analogs as D3 vs. D2 dopamine receptor subtype selective ligands.[3][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols serve as a general guideline and may require optimization for specific compounds and laboratory conditions.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.

Materials:

  • HEK-293 cells stably transfected with the human 5-HT1A receptor.

  • [3H]-8-OH-DPAT (radioligand).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgSO4, 5 mM MgCl2; pH = 7.4.[5]

  • Non-specific binding control: 10 µM Serotonin.[6]

  • Test compounds at various concentrations.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from HEK-293 cells expressing the human 5-HT1A receptor.

  • In a 96-well plate, incubate 10 µg of the membrane suspension with 2 nM [3H]-8-OH-DPAT.[5]

  • Add various concentrations of the test compound to the wells.

  • For non-specific binding, add 10 µM of serotonin to control wells.[6]

  • Incubate the plate at 37°C for 120 minutes.[5]

  • After incubation, filter the samples and measure the radioactivity using a scintillation counter.

  • Calculate the Ki values from the competition binding curves using appropriate software.

cAMP Functional Assay for 5-HT1A Receptor Agonism

This assay measures the ability of a compound to activate the 5-HT1A receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels.

Materials:

  • HEK-293 cells expressing the human 5-HT1A receptor.

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit).

  • Forskolin (to stimulate cAMP production).

  • Test compounds at various concentrations.

  • Plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

Procedure:

  • Seed the cells in a 96-well plate and culture overnight.

  • Pre-treat the cells with the test compounds at various concentrations.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Lyse the cells and perform the cAMP measurement according to the kit manufacturer's instructions.

  • Measure the TR-FRET signal using a plate reader.

  • Calculate the EC50 values from the dose-response curves to determine the potency of the compounds as agonists.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using Graphviz, illustrate the signaling pathway of the 5-HT1A receptor and a typical experimental workflow for a radioligand binding assay.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition camp cAMP atp ATP atp->camp Conversion response Inhibition of Neuronal Firing camp->response ligand Indolylpiperazine (Agonist) ligand->receptor

Caption: 5-HT1A Receptor Signaling Pathway.

G start Start prepare_membranes Prepare Cell Membranes (with 5-HT1A receptors) start->prepare_membranes incubate Incubate Membranes with: - Radioligand ([3H]-8-OH-DPAT) - Test Compound (various conc.) - Control (e.g., Serotonin) prepare_membranes->incubate filter Filter to Separate Bound and Free Radioligand incubate->filter measure Measure Radioactivity (Scintillation Counting) filter->measure analyze Analyze Data (Calculate Ki values) measure->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

References

Comparative Analysis of Spectral Data for tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial Data Search and Availability:

An extensive search for publicly available spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate (CAS No. 876477-19-9) from various chemical suppliers and databases did not yield multiple independent datasets required for a comparative analysis. While the compound is listed by several suppliers, comprehensive and downloadable spectral data from different sources were not accessible.

Therefore, this guide provides a framework for researchers, scientists, and drug development professionals on how to conduct such a comparison once they have acquired the necessary spectral data from different batches or suppliers. The following sections detail the standardized experimental protocols, data presentation formats, and a logical workflow for this comparative process.

Data Presentation Templates

To facilitate a clear and direct comparison, all quantitative data should be organized into structured tables as shown below. These templates can be populated with experimental data as it is acquired.

Table 1: ¹H NMR Data Comparison

Peak No.Chemical Shift (δ) ppm - Source AMultiplicity - Source ACoupling Constant (J) Hz - Source AIntegration - Source AChemical Shift (δ) ppm - Source BMultiplicity - Source BCoupling Constant (J) Hz - Source BIntegration - Source BProposed Assignment
1
2
...

Table 2: ¹³C NMR Data Comparison

Peak No.Chemical Shift (δ) ppm - Source AChemical Shift (δ) ppm - Source BProposed Assignment
1
2
...

Table 3: Mass Spectrometry (MS) Data Comparison

Ionization Modem/z - Source ARelative Intensity (%) - Source Am/z - Source BRelative Intensity (%) - Source BProposed Fragment
ESI+[M+H]⁺
ESI+[M+Na]⁺
...

Table 4: Infrared (IR) Spectroscopy Data Comparison

Wavenumber (cm⁻¹) - Source AIntensity - Source AWavenumber (cm⁻¹) - Source BIntensity - Source BProposed Vibrational Mode
N-H stretch
C-H stretch
C=O stretch
......

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data. For accurate comparison, it is crucial that the experimental conditions are kept as consistent as possible across different samples.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent should be consistent for all samples being compared.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16 or 32, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or higher, depending on sample concentration.

    • Relaxation Delay: 2 seconds.

    • Temperature: 298 K.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

2. Mass Spectrometry (MS)

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • ESI Conditions:

    • Ionization Mode: Positive and/or negative.

    • Capillary Voltage: 3-4 kV.

    • Nebulizer Gas (N₂): Set to an appropriate pressure for a stable spray.

    • Drying Gas (N₂): Set to a temperature of 200-300 °C.

  • Data Acquisition: Acquire spectra over a mass range of m/z 100-1000.

3. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, typically with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 or 32.

  • Data Processing: Perform a background scan prior to the sample scan. The final spectrum should be presented in terms of transmittance or absorbance.

Workflow for Spectral Data Comparison

The following diagram illustrates the logical workflow for acquiring and comparing spectral data from different sources to ensure consistency and quality.

Spectral_Data_Comparison_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Comparison cluster_conclusion Conclusion SourceA Sample from Source A NMR_A ¹H & ¹³C NMR SourceA->NMR_A MS_A Mass Spectrometry SourceA->MS_A IR_A IR Spectroscopy SourceA->IR_A SourceB Sample from Source B NMR_B ¹H & ¹³C NMR SourceB->NMR_B MS_B Mass Spectrometry SourceB->MS_B IR_B IR Spectroscopy SourceB->IR_B Tabulate Tabulate Data in Standardized Tables NMR_A->Tabulate MS_A->Tabulate IR_A->Tabulate NMR_B->Tabulate MS_B->Tabulate IR_B->Tabulate Compare Compare Key Spectral Features (Shifts, m/z, Frequencies) Tabulate->Compare Identify Identify Discrepancies Compare->Identify Consistent Data is Consistent Identify->Consistent No Significant Differences Inconsistent Data is Inconsistent Identify->Inconsistent Significant Differences Further Further Investigation Required (e.g., Purity Analysis) Inconsistent->Further

Caption: Workflow for the comparison of spectral data from two different sources.

Assessment of Receptor Selectivity for tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate Remains Elusive Due to Lack of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive assessment of the receptor selectivity profile for the compound tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate is currently not possible due to a lack of available scientific literature and experimental data. Extensive searches of chemical databases and scientific publications did not yield specific binding affinity or functional activity data for this particular molecule against a range of biological receptors.

While the core chemical structure, a 4-substituted indole linked to a piperazine ring, is a common motif in the development of neurologically active compounds, the specific derivative with a tert-butyl carboxylate on the piperazine nitrogen does not appear to be well-characterized in publicly accessible research.

Derivatives of 4-(1H-indol-yl)piperazine have been explored for their interactions with various receptors, particularly dopamine and serotonin receptors. For instance, related compounds have been investigated as potential ligands for D2/D3 dopamine receptors and 5-HT1A serotonin receptors. However, the addition of the bulky tert-butyl carboxylate group significantly alters the chemical properties of the piperazine nitrogen, which is often crucial for receptor interaction. Without direct experimental evidence, it is not scientifically sound to extrapolate the activity of other derivatives to this specific compound.

The typical workflow for characterizing a new chemical entity like this would involve a series of in vitro pharmacological assays.

Standard Experimental Workflow for Receptor Selectivity Profiling:

A standard workflow to determine the selectivity of a novel compound is outlined below. This process is fundamental in early-stage drug discovery to identify the on-target activity and potential off-target effects.

G cluster_0 Compound Synthesis and Purification cluster_1 Primary Screening cluster_2 Secondary Screening & Selectivity cluster_3 Functional Activity cluster_4 Data Analysis Compound Synthesis of tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate PrimaryAssay Initial broad panel receptor binding assays (e.g., against major receptor families) Compound->PrimaryAssay DoseResponse Dose-response binding assays for 'hit' receptors to determine Ki values PrimaryAssay->DoseResponse SelectivityPanel Binding assays against related receptor subtypes DoseResponse->SelectivityPanel FunctionalAssay Functional assays (e.g., cAMP, Ca2+ flux) to determine agonist/antagonist activity (EC50/IC50) SelectivityPanel->FunctionalAssay Analysis Calculation of selectivity ratios and generation of selectivity profile FunctionalAssay->Analysis

Caption: A typical experimental workflow for determining the receptor selectivity profile of a novel compound.

Methodologies for Key Experiments:

Radioligand Binding Assays:

To determine the binding affinity (Ki) of this compound for various receptors, competitive radioligand binding assays would be performed. The general protocol is as follows:

  • Membrane Preparation: Cell lines stably expressing the receptor of interest are cultured and harvested. The cells are lysed, and the cell membranes containing the receptors are isolated by centrifugation.

  • Assay Setup: In a multi-well plate, a fixed concentration of a specific radioligand (a molecule with known high affinity for the receptor, labeled with a radioactive isotope like ³H or ¹²⁵I) is incubated with the receptor-containing membranes.

  • Competition: A range of concentrations of the test compound (this compound) is added to the wells. The test compound competes with the radioligand for binding to the receptor.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a filter mat that traps the cell membranes.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand for the receptor.

Functional Assays:

To determine whether the compound acts as an agonist, antagonist, or inverse agonist at a particular receptor, functional assays are employed. The specific assay depends on the signaling pathway of the receptor. For G-protein coupled receptors (GPCRs), common assays include:

  • cAMP Assays: For receptors that couple to Gs or Gi proteins, changes in intracellular cyclic adenosine monophosphate (cAMP) levels are measured. An agonist would either increase (Gs) or decrease (Gi) cAMP levels, while an antagonist would block the effect of a known agonist.

  • Calcium Flux Assays: For receptors that couple to Gq proteins, the mobilization of intracellular calcium (Ca²⁺) is measured using fluorescent calcium indicators.

  • [³⁵S]GTPγS Binding Assays: This assay directly measures the activation of G-proteins by the receptor. In the presence of an agonist, the receptor catalyzes the exchange of GDP for [³⁵S]GTPγS on the G-protein alpha subunit. The amount of bound [³⁵S]GTPγS is then quantified.

Without the raw data from such experiments for this compound, a comparative guide on its receptor selectivity cannot be constructed. Researchers interested in the pharmacological profile of this compound would need to perform these, or similar, experiments to elucidate its biological activity.

A Comparative Efficacy Analysis of tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate Against Established Serotonergic Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate is a novel chemical entity featuring an indole nucleus linked to a piperazine moiety. While this compound is primarily recognized as a versatile intermediate in synthetic chemistry, its structural resemblance to known psychoactive agents, particularly those modulating the serotonin system, suggests a potential for neurological activity. The indole and piperazine scaffolds are prevalent in numerous drugs targeting central nervous system disorders. Given the absence of direct efficacy data for this compound, this guide provides a comparative benchmark against well-characterized compounds known to interact with key serotonin targets: the Serotonin Transporter (SERT) and the 5-HT1A receptor. This analysis aims to offer a predictive framework for the potential pharmacological profile of this compound and to guide future preclinical investigations.

As comparators, we have selected Vilazodone and Vortioxetine, both multimodal antidepressants that exhibit high affinity for SERT and 5-HT1A receptors, and Flibanserin, a multifunctional serotonin agonist and antagonist.

Comparative Analysis of Binding Affinities

The binding affinity of a compound to its molecular target is a critical determinant of its potency. The following table summarizes the reported binding affinities (Ki, in nM) of the comparator compounds for the human Serotonin Transporter (SERT), 5-HT1A, and 5-HT2A receptors. A lower Ki value indicates a higher binding affinity.

CompoundSERT (Ki, nM)5-HT1A (Ki, nM)5-HT2A (Ki, nM)
Vilazodone 0.1[1][2]0.3[3]-
Vortioxetine 1.6[4][5]15[4][5]-
Flibanserin -1[6]49[6]

Data for this compound is not available and is the subject of proposed investigation.

Experimental Protocols

To ascertain the efficacy of a novel compound such as this compound, a series of standardized in vitro and in vivo assays are required. Below are detailed methodologies for key experiments relevant to determining the activity at serotonergic targets.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

This in vitro assay determines the affinity of a test compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [³H]8-OH-DPAT.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Test compound (this compound) and comparator compounds at various concentrations.

  • Non-specific binding control: 10 µM serotonin.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from the HEK293-h5-HT1A cell line.

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]8-OH-DPAT and varying concentrations of the test compound.

  • For the determination of non-specific binding, incubate the membranes with the radioligand in the presence of a high concentration of unlabeled serotonin.

  • Incubate the plates at room temperature for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Serotonin Transporter (SERT) Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the reuptake of serotonin into cells expressing the serotonin transporter.

Materials:

  • JAR (human choriocarcinoma) cells, which endogenously express SERT, or a cell line engineered to express human SERT (e.g., HEK293-hSERT).[7]

  • Radiolabeled substrate: [³H]Serotonin ([³H]5-HT).[7]

  • Krebs-Ringer-HEPES (KRH) buffer.[7]

  • Test compound and comparators at various concentrations.

  • A known SERT inhibitor (e.g., citalopram) for determining non-specific uptake.[7]

  • Scintillation fluid and counter.

Procedure:

  • Culture the cells in 96-well plates to confluence.[7]

  • Wash the cells with KRH buffer.

  • Pre-incubate the cells with varying concentrations of the test compound or vehicle.

  • Initiate the uptake reaction by adding a fixed concentration of [³H]5-HT.

  • Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Determine the IC50 value for the inhibition of serotonin uptake.

In Vivo Microdialysis for Extracellular Serotonin Measurement

This in vivo technique measures the effect of a compound on the extracellular levels of neurotransmitters in the brain of a freely moving animal.

Materials:

  • Adult male rats (e.g., Sprague-Dawley).

  • Stereotaxic apparatus for surgery.

  • Microdialysis probes and guide cannulae.

  • Perfusion fluid (artificial cerebrospinal fluid - aCSF).

  • HPLC with electrochemical detection (HPLC-ECD) for serotonin analysis.[8]

  • Test compound and vehicle.

Procedure:

  • Surgically implant a guide cannula into the brain region of interest (e.g., prefrontal cortex or hippocampus) of an anesthetized rat.[9]

  • Allow the animal to recover for several days.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant flow rate.[8]

  • Collect baseline dialysate samples to determine basal serotonin levels.[10]

  • Administer the test compound (e.g., via intraperitoneal injection).

  • Continue to collect dialysate samples at regular intervals post-administration.[9]

  • Analyze the concentration of serotonin in the dialysate samples using HPLC-ECD.[10]

  • Express the results as a percentage change from the baseline serotonin levels.

Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron SERT SERT 5-HT_vesicle 5-HT SERT->5-HT_vesicle 5-HT_synapse 5-HT 5-HT_vesicle->5-HT_synapse Release 5-HT1A_auto 5-HT1A Autoreceptor 5-HT1A_auto->5-HT_vesicle Inhibits Release 5-HT_synapse->SERT Reuptake 5-HT_synapse->5-HT1A_auto Binds 5-HT1A_post 5-HT1A Receptor 5-HT_synapse->5-HT1A_post Binds AC Adenylyl Cyclase 5-HT1A_post->AC cAMP cAMP AC->cAMP Inhibits Production Test_Compound tert-Butyl 4-(1H-indol-4-yl) piperazine-1-carboxylate Test_Compound->SERT Inhibits Test_Compound->5-HT1A_post Activates

Caption: Proposed dual mechanism of action at a serotonergic synapse.

Start Start Cell_Culture Culture cells expressing 5-HT1A receptors Start->Cell_Culture Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Assay_Setup Incubate membranes with [³H]8-OH-DPAT and test compound Membrane_Prep->Assay_Setup Filtration Separate bound and free radioligand by filtration Assay_Setup->Filtration Counting Measure radioactivity Filtration->Counting Analysis Calculate IC50 and Ki values Counting->Analysis End End Analysis->End

Caption: Workflow for a 5-HT1A receptor radioligand binding assay.

Start Start Surgery Implant guide cannula in rat brain Start->Surgery Recovery Allow animal to recover Surgery->Recovery Probe_Insertion Insert microdialysis probe Recovery->Probe_Insertion Baseline Collect baseline dialysate Probe_Insertion->Baseline Drug_Admin Administer test compound Baseline->Drug_Admin Sample_Collection Collect post-drug dialysate Drug_Admin->Sample_Collection HPLC_Analysis Analyze serotonin levels by HPLC-ECD Sample_Collection->HPLC_Analysis Data_Analysis Calculate % change from baseline HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vivo microdialysis to measure serotonin.

References

Comparing in-vitro and in-vivo data for tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

As a case study to exemplify a comprehensive comparison guide for a piperazine-containing compound, this report details the preclinical and clinical data for Crizotinib, a well-established therapeutic agent. Due to the limited publicly available experimental data for tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate, Crizotinib has been selected as a representative molecule to illustrate the format and depth of a comparative analysis encompassing in-vitro and in-vivo studies.

Crizotinib is a multi-targeted tyrosine kinase inhibitor that has demonstrated significant efficacy in the treatment of specific cancers, most notably non-small cell lung cancer (NSCLC).[1][2] Its mechanism of action centers on the inhibition of several key oncogenic drivers, including Anaplastic Lymphoma Kinase (ALK), c-Met (hepatocyte growth factor receptor), and ROS1.[1][2][3] This guide provides a detailed comparison of its performance in laboratory settings and clinical trials, supported by experimental data and methodologies.

In-Vitro Data Summary

Crizotinib has been extensively characterized in various in-vitro assays to determine its potency and cellular effects. The following table summarizes key quantitative data from cell-based and kinase assays.

Target KinaseAssay TypeCell Line/SystemIC50 / PotencyReference
ALKKinase AssayRecombinant20-30 nM[1]
c-MetKinase AssayRecombinant8 nM
ROS1Kinase AssayRecombinant1.7 nM
EML4-ALKCell-based AssayH3122 (NSCLC)~25 nM[1]
NPM-ALKCell-based AssayKarpas299 (ALCL)~25 nM[1]
c-MetCell-based AssayGTL-16 (Gastric)~5 nM

Key In-Vitro Findings:

  • Potent Kinase Inhibition: Crizotinib demonstrates potent, low nanomolar inhibition of its primary targets ALK, c-Met, and ROS1 in enzymatic assays.

  • Cellular Activity: This enzymatic potency translates to effective inhibition of downstream signaling pathways in cancer cell lines driven by these kinases.[1][4] In ALK-positive NSCLC cells, crizotinib effectively suppresses ALK phosphorylation, leading to the inhibition of critical signaling cascades such as JAK/STAT, PI3K/AKT, and MAPK/ERK.[4][5]

  • Induction of Apoptosis: By blocking these survival pathways, crizotinib induces programmed cell death (apoptosis) in sensitive cancer cells.[1][4]

  • Cell Cycle Arrest: The inhibition of ALK signaling by crizotinib has been shown to cause a G1-S phase cell cycle arrest.[1]

In-Vivo Data Summary

The anti-tumor activity of crizotinib observed in-vitro has been consistently demonstrated in preclinical animal models and has translated successfully into clinical practice.

Model SystemCancer TypeDosing RegimenOutcomeReference
Xenograft (Mouse)NSCLC (H3122)25-100 mg/kg, oral, dailySignificant tumor growth inhibition and regression.[1]
Xenograft (Mouse)Gastric (GTL-16)25-100 mg/kg, oral, dailyDose-dependent tumor growth inhibition.
Phase I Clinical TrialALK+ NSCLC250 mg, oral, twice dailyObjective Response Rate (ORR) of 60.8%.[6][7] Median Progression-Free Survival (PFS) of 9.7 months.[6][7][6][7]
Phase II Clinical TrialALK+ NSCLC250 mg, oral, twice dailyORR of 51%.[8] Disease Control Rate at 12 weeks of 74%.[8][8]
Phase III Clinical TrialALK+ NSCLC250 mg, oral, twice daily vs. ChemotherapySignificantly longer PFS with crizotinib (7.7 months vs. 3.0 months for chemotherapy).[1][1]

Key In-Vivo Findings:

  • Tumor Xenograft Efficacy: Crizotinib demonstrates robust anti-tumor activity in mouse xenograft models bearing tumors with ALK or c-Met alterations, leading to significant tumor growth inhibition and, in some cases, tumor regression.[1]

  • Clinical Efficacy in ALK-Positive NSCLC: Clinical trials have consistently shown high objective response rates and prolonged progression-free survival in patients with ALK-rearranged NSCLC treated with crizotinib compared to standard chemotherapy.[1][6][7]

  • Clinical Efficacy in ROS1-Positive NSCLC: Crizotinib has also demonstrated significant clinical activity in patients with ROS1-rearranged NSCLC.

  • Pharmacokinetics: Crizotinib is orally bioavailable with a time to maximum plasma concentration of approximately 4 to 6 hours.[9] It is extensively metabolized in the liver, primarily by the CYP3A4/5 enzymes.[10]

Experimental Protocols

A general overview of the methodologies employed in the in-vitro and in-vivo evaluation of crizotinib is provided below.

In-Vitro Assays
  • Kinase Inhibition Assays: The inhibitory activity of crizotinib against purified recombinant kinases (ALK, c-Met, ROS1) is typically measured using radiometric or fluorescence-based assays. These assays quantify the ability of the compound to block the phosphorylation of a substrate by the kinase in the presence of ATP.

  • Cell Viability and Proliferation Assays: Cancer cell lines are treated with varying concentrations of crizotinib for a defined period (e.g., 72 hours). Cell viability is then assessed using methods such as MTT or CellTiter-Glo assays, which measure metabolic activity as an indicator of cell number.

  • Western Blotting: To confirm the mechanism of action, cells are treated with crizotinib, and cell lysates are analyzed by western blotting. This technique uses antibodies to detect the phosphorylation status of key signaling proteins downstream of ALK, c-Met, and ROS1 (e.g., STAT3, AKT, ERK) to demonstrate target engagement and pathway inhibition.[4]

  • Apoptosis Assays: The induction of apoptosis is commonly measured by flow cytometry using Annexin V and propidium iodide staining. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis.

In-Vivo Studies
  • Tumor Xenograft Models: Human cancer cell lines (e.g., H3122 for ALK+ NSCLC) are subcutaneously injected into immunocompromised mice. Once tumors reach a palpable size, mice are randomized to receive vehicle control or crizotinib orally. Tumor volume is measured regularly using calipers to assess the anti-tumor efficacy of the compound.[1]

  • Clinical Trial Design (Phase I): The primary objectives of Phase I trials are to determine the safety, tolerability, maximum tolerated dose (MTD), and pharmacokinetic profile of a new drug.[7] Patients with advanced solid tumors, often enriched for specific molecular alterations, are enrolled in dose-escalating cohorts.[7]

  • Clinical Trial Design (Phase II & III): Phase II trials further evaluate the efficacy of the drug at the recommended Phase II dose in a specific patient population (e.g., ALK-positive NSCLC).[8] Phase III trials are large, randomized studies that compare the new drug to the standard of care to establish its superiority or non-inferiority.[1] Key endpoints in these trials include Objective Response Rate (ORR), Progression-Free Survival (PFS), and Overall Survival (OS).[11]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by crizotinib and a general workflow for its preclinical and clinical evaluation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK cMet c-Met cMet->PI3K cMet->RAS ROS1 ROS1 ROS1->PI3K ROS1->RAS ROS1->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Apoptosis Apoptosis Inhibition mTOR->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival ERK->Apoptosis STAT3 STAT3 JAK->STAT3 STAT3->Proliferation STAT3->Survival STAT3->Apoptosis Crizotinib Crizotinib Crizotinib->ALK Inhibits Crizotinib->cMet Inhibits Crizotinib->ROS1 Inhibits

Caption: Crizotinib Signaling Pathway Inhibition.

G cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development cluster_approval Regulatory Approval in_vitro In-Vitro Studies (Kinase Assays, Cell-based Assays) in_vivo In-Vivo Studies (Xenograft Models) in_vitro->in_vivo Promising results lead to phase1 Phase I (Safety, Dose Finding) in_vivo->phase1 Demonstrated efficacy and safety phase2 Phase II (Efficacy, Side Effects) phase1->phase2 Establishment of recommended dose phase3 Phase III (Comparison to Standard of Care) phase2->phase3 Positive efficacy signals fda FDA Approval phase3->fda Pivotal data submission

Caption: General Drug Development Workflow.

References

A Comparative Guide to Purity Analysis of tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control for pharmaceutical intermediates such as tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of two powerful analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By presenting detailed experimental protocols, quantitative data, and a clear visual workflow, this document aims to assist researchers in selecting the most appropriate method for their specific needs.

At a Glance: HPLC vs. qNMR for Purity Assessment

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning of analytes between a stationary and mobile phase.Quantitative determination based on the direct proportionality between the integrated signal area and the number of atomic nuclei.
Primary Use Detection and quantification of impurities, including those at trace levels.Absolute purity determination without the need for a specific reference standard of the analyte.
Sensitivity High, capable of detecting impurities at ppm levels.Generally lower than HPLC, but can be enhanced with high-field instruments.
Specificity High, excellent for separating structurally similar compounds.High, provides detailed structural information for impurity identification.
Quantification Requires a reference standard of the analyte for accurate quantification.Can use a certified internal standard of a different compound for absolute quantification.
Sample Throughput High, suitable for routine quality control analysis.Moderate, can be automated but generally lower throughput than HPLC.
Sample Recovery Destructive analysis.Non-destructive, the sample can be recovered.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This section outlines a representative reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a suitable diluent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Quantitative Nuclear Magnetic Resonance (qNMR)

This section details a representative ¹H-qNMR method for the absolute purity determination of this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Analytical balance (accurate to 0.01 mg)

Experimental Parameters:

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Internal Standard: Maleic acid (certified reference material)

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons)

  • Number of Scans: 16

  • Temperature: 25 °C

Sample Preparation:

  • Accurately weigh approximately 15 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of the internal standard (Maleic acid) and add it to the same vial.

  • Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.

  • Transfer the solution to a 5 mm NMR tube.

Data Presentation and Analysis

HPLC Purity Data

The purity of this compound is determined by the area percentage method from the HPLC chromatogram.

Peak No.Retention Time (min)AreaArea %Identification
15.812,5000.25Impurity A (Starting Material)
28.28,7500.18Impurity B (By-product)
315.44,950,00099.52This compound
418.14,2500.05Unknown Impurity
Total 4,975,500 100.00

Purity Calculation (Area %): Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100 Purity (%) = (4,950,000 / 4,975,500) x 100 = 99.52%

qNMR Purity Data

The absolute purity is calculated using the following formula, comparing the integral of a specific analyte proton signal with that of the internal standard.

Purity (%) = (Ianalyte / IIS) x (NIS / Nanalyte) x (MWanalyte / MWIS) x (mIS / manalyte) x PIS

Where:

  • I: Integral value of the signal

  • N: Number of protons for the integrated signal

  • MW: Molecular weight

  • m: Mass

  • PIS: Purity of the internal standard (typically >99.9%)

Representative Data:

ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Mass (m) 15.25 mg5.10 mg
Molecular Weight (MW) 315.42 g/mol 116.07 g/mol
Signal for Integration (δ, ppm) 1.45 (s)6.28 (s)
Number of Protons (N) 9 (tert-butyl group)2
Integral Value (I) 10.502.00
Purity of IS (PIS) 99.95%

Purity Calculation: Purity (%) = (10.50 / 2.00) x (2 / 9) x (315.42 / 116.07) x (5.10 / 15.25) x 99.95% Purity (%) = 99.65%

Visualization of Experimental Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Analyte dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate result result calculate->result Purity Result

Caption: HPLC experimental workflow for purity analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_analyte Weigh Analyte dissolve Dissolve in DMSO-d6 weigh_analyte->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H Spectrum transfer->acquire process Process Data (Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate result result calculate->result Purity Result

Caption: qNMR experimental workflow for purity analysis.

Logical Framework for Method Selection

Method_Selection start Purity Analysis Requirement q1 Need to detect trace impurities (<0.1%)? start->q1 q2 Is an analyte-specific reference standard available? q1->q2 No hplc HPLC is the preferred method q1->hplc Yes q2->hplc Yes qnmr qNMR is a strong candidate q2->qnmr No q3 Is structural confirmation of impurities needed? hplc->q3 qnmr->q3 both Use both techniques for comprehensive characterization q3->both Yes

Caption: Decision framework for selecting an analytical method.

Conclusion

Both HPLC and qNMR are powerful techniques for assessing the purity of this compound. HPLC offers superior sensitivity for detecting trace impurities, making it ideal for routine quality control and release testing where impurity profiling is critical.[1] Conversely, qNMR provides a direct and accurate measurement of absolute purity without the need for an analyte-specific reference standard, which is particularly advantageous during early-stage drug development when such standards may not be available.[2][3]

For a comprehensive purity assessment, a dual approach is often recommended. HPLC can be employed to detect and quantify known and unknown impurities, while qNMR can provide an orthogonal confirmation of the main component's purity and aid in the structural elucidation of any significant impurities. The choice between these methods, or their combined use, will ultimately depend on the specific analytical requirements, the stage of drug development, and the availability of reference materials.

References

A Guide to the Synthesis and Comparative Biological Evaluation of tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate, a molecule of interest in medicinal chemistry due to the prevalence of the indolylpiperazine scaffold in biologically active compounds. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document outlines a highly probable synthetic route based on established chemical principles. Furthermore, it offers a comparative analysis of the potential biological activities of the title compound against structurally related molecules with known pharmacological profiles.

Proposed Synthesis of this compound

The synthesis of this compound can be reliably achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is a powerful and widely used method for the formation of carbon-nitrogen bonds.

Reaction Scheme:

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Product 4-Bromoindole 4-Bromo-1H-indole Reaction + 4-Bromoindole->Reaction Boc_Piperazine tert-Butyl piperazine-1-carboxylate Boc_Piperazine->Reaction Catalyst Pd Catalyst (e.g., Pd2(dba)3) Catalyst->Reaction Ligand Phosphine Ligand (e.g., BINAP) Ligand->Reaction Base Base (e.g., NaOtBu) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Product This compound Reaction->Product Buchwald-Hartwig Amination

Caption: Proposed synthesis of the target compound via Buchwald-Hartwig amination.

Experimental Protocol:

A detailed, reproducible protocol for the synthesis is provided below.

StepProcedure
1. Reagents and Materials 4-Bromo-1H-indole, tert-butyl piperazine-1-carboxylate, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), Sodium tert-butoxide (NaOtBu), Toluene (anhydrous).
2. Reaction Setup To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-1H-indole (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2 eq), Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and NaOtBu (1.4 eq).
3. Reaction Execution Add anhydrous toluene to the vessel and heat the mixture to 100-110 °C with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
4. Work-up Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
5. Purification Filter the dried organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
6. Characterization Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Comparative Analysis with Alternative Indolylpiperazine Derivatives

Table 1: Comparison of Biological Activities of Indolylpiperazine Derivatives

Compound/Derivative ClassPrimary Biological ActivityKey Findings
Indoline and piperazine derivatives Dopamine D₂/D₄ receptor antagonistsSystematic SAR studies have identified potent antagonists, suggesting potential applications in treating neuropsychiatric disorders.[1]
Piperazine substituted indole derivatives Anti-inflammatory and antioxidantCertain derivatives exhibit significant antioxidant effects by inhibiting superoxide radical formation and lipid peroxidation, indicating potential for treating inflammatory conditions.[2]
Indole-piperazine derivatives Antibacterial agentsNovel compounds have shown moderate to good efficacy against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Signaling Pathway and Experimental Workflow Visualization

To further understand the context of the synthesis and potential biological evaluation, the following diagrams illustrate a typical experimental workflow and a generalized signaling pathway that could be modulated by indolylpiperazine derivatives.

G cluster_workflow Experimental Workflow start Synthesis of Indolylpiperazine Derivative purification Purification (Column Chromatography) start->purification characterization Characterization (NMR, MS) purification->characterization biological_screening Biological Screening (e.g., Antibacterial Assay) characterization->biological_screening data_analysis Data Analysis (IC50/MIC Determination) biological_screening->data_analysis sar_studies SAR Studies data_analysis->sar_studies G cluster_pathway Generalized Cell Signaling Pathway ligand Indolylpiperazine Derivative receptor Receptor (e.g., GPCR, Kinase) ligand->receptor downstream Downstream Signaling Cascade receptor->downstream response Cellular Response (e.g., Apoptosis, Proliferation) downstream->response

References

A Comparative Review of Synthetic Methodologies for Indole-Piperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole-piperazine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. The efficient and versatile synthesis of these compounds is therefore of paramount importance in drug discovery and development. This guide provides a comparative overview of the principal synthetic methodologies for constructing indole-piperazine derivatives, with a focus on providing quantitative data and detailed experimental protocols for key reactions. The methodologies covered include classical approaches such as the Fischer indole synthesis, modern cross-coupling techniques like the Buchwald-Hartwig amination, the Pictet-Spengler reaction for specific fused systems, and highly efficient multicomponent reactions, particularly the Ugi reaction.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route to a target indole-piperazine compound depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired efficiency and scalability of the synthesis. Below is a comparative summary of the most common methodologies.

MethodologyGeneral DescriptionTypical YieldsReaction ConditionsKey AdvantagesKey Disadvantages
Buchwald-Hartwig Amination Palladium-catalyzed cross-coupling of an aryl halide (often a bromo- or chloro-indole derivative) with piperazine or a piperazine derivative.[1]70-97%80-120 °C, 1-24 h, Pd catalyst (e.g., Pd(dba)₂), phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOtBu, Cs₂CO₃).High functional group tolerance, broad substrate scope, and generally high yields.Cost of palladium catalyst and ligands, potential for heavy metal contamination in the final product, and sometimes requires anhydrous/anaerobic conditions.
Multicomponent Reactions (e.g., Ugi) A one-pot reaction involving three or more starting materials to form a complex product. For indole-piperazines, this often involves an indole-containing carboxylic acid, an amine (piperazine), a carbonyl compound, and an isocyanide.[2][3][4]60-90%Room temperature to reflux, 24-48 h, often in methanol.High atom economy, operational simplicity, and the ability to generate diverse libraries of compounds in a single step.[4]The isocyanide starting materials can be toxic and have a strong odor. The complexity of the product can sometimes make purification challenging.
Fischer Indole Synthesis Condensation of a phenylhydrazine with a ketone or aldehyde bearing a piperazine moiety, followed by acid-catalyzed cyclization to form the indole ring.[5][6][7]40-80%Acidic conditions (e.g., H₂SO₄, ZnCl₂, PPA), often at elevated temperatures (100-180 °C).A classic and reliable method for indole ring formation, with readily available starting materials.Can lack regioselectivity with unsymmetrical ketones, and the harsh acidic conditions may not be suitable for sensitive functional groups.
Pictet-Spengler Reaction Cyclization of a tryptamine derivative with an aldehyde or ketone. This is particularly useful for synthesizing tetrahydro-β-carboline systems, which can be considered a class of indole-piperazine alkaloids.[8]60-90%Acidic conditions (e.g., TFA, HCl), often at room temperature to reflux.Can be highly stereoselective, especially with chiral starting materials or catalysts, and often proceeds under mild conditions.Primarily limited to the synthesis of tetrahydro-β-carboline and related fused systems.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the key methodologies discussed.

Buchwald-Hartwig Amination: Synthesis of 1-(4-(1H-Indol-3-yl)phenyl)piperazine

Materials:

  • 3-(4-Bromophenyl)-1H-indole

  • Piperazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube is added 3-(4-bromophenyl)-1H-indole (1.0 mmol), piperazine (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and Xantphos (0.04 mmol).

  • The tube is evacuated and backfilled with argon three times.

  • Anhydrous toluene (5 mL) is added via syringe.

  • The reaction mixture is heated to 110 °C and stirred for 24 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

Ugi Multicomponent Reaction: Synthesis of a Substituted Indole-Piperazine Amide

Materials:

  • 1H-Indole-2-carboxylic acid[2]

  • Piperazine

  • Benzaldehyde

  • tert-Butyl isocyanide

  • Methanol

Procedure:

  • To a solution of 1H-indole-2-carboxylic acid (1.0 mmol) in methanol (10 mL) is added piperazine (1.0 mmol) and benzaldehyde (1.0 mmol).

  • The mixture is stirred at room temperature for 30 minutes.

  • tert-Butyl isocyanide (1.1 mmol) is then added, and the reaction mixture is stirred at room temperature for 48 hours.[2]

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the indole-piperazine amide.

Fischer Indole Synthesis: Synthesis of a Piperazinyl-Indole Derivative

Materials:

  • (4-(Piperazin-1-yl)phenyl)hydrazine

  • Cyclohexanone

  • Glacial acetic acid

Procedure:

  • A mixture of (4-(piperazin-1-yl)phenyl)hydrazine (1.0 mmol) and cyclohexanone (1.1 mmol) in glacial acetic acid (10 mL) is heated at reflux for 4 hours.

  • The reaction mixture is cooled to room temperature and poured into ice-water.

  • The mixture is neutralized with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization or column chromatography.

Pictet-Spengler Reaction: Synthesis of a Tetrahydro-β-carboline Derivative

Materials:

  • Tryptamine

  • N-Boc-4-piperidone

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of tryptamine (1.0 mmol) and N-Boc-4-piperidone (1.0 mmol) in dichloromethane (10 mL) is added trifluoroacetic acid (1.1 mmol) at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The mixture is then washed with a saturated solution of sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the tetrahydro-β-carboline product.

Visualizing Synthetic Pathways

The logical flow and relationships between different synthetic strategies can be visualized to aid in the selection of an appropriate methodology.

Synthetic_Methodologies cluster_starting_materials Starting Material Classes cluster_methods Synthetic Methodologies Indole Indole Precursor (e.g., halo-indole, indole carboxylic acid, tryptamine) Buchwald Buchwald-Hartwig Amination Indole->Buchwald MCR Multicomponent Reaction (Ugi) Indole->MCR Indole Carboxylic Acid Pictet Pictet-Spengler Reaction Indole->Pictet Tryptamine Piperazine_SM Piperazine or Derivative Piperazine_SM->Buchwald Piperazine_SM->MCR Fischer Fischer Indole Synthesis Piperazine_SM->Fischer Piperazine-containing ketone/aldehyde Other_Reactants Other Reactants (Aryl Halide, Aldehyde, Ketone, Isocyanide) Other_Reactants->Buchwald Aryl Halide Other_Reactants->MCR Aldehyde, Isocyanide Other_Reactants->Fischer Phenylhydrazine Other_Reactants->Pictet Aldehyde/Ketone Target Indole-Piperazine Target Compound Buchwald->Target MCR->Target Fischer->Target Pictet->Target Fused System

Caption: A logical diagram illustrating the relationship between starting material classes and major synthetic routes to indole-piperazine compounds.

Experimental_Workflow start Select Synthetic Strategy reagents Assemble Starting Materials (Indole/Piperazine Precursors, Reagents, Catalysts) start->reagents reaction Perform Reaction (e.g., Heating, Stirring, Inert Atmosphere) reagents->reaction workup Reaction Work-up (e.g., Quenching, Extraction, Filtration) reaction->workup purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis product Pure Indole-Piperazine Compound analysis->product

Caption: A generalized experimental workflow for the synthesis of indole-piperazine compounds.

Conclusion

The synthesis of indole-piperazine compounds can be achieved through a variety of effective methodologies. The Buchwald-Hartwig amination stands out for its high yields and broad applicability, particularly for N-aryl piperazine derivatives. Multicomponent reactions, such as the Ugi reaction, offer a highly efficient, one-pot approach for generating molecular diversity. The Fischer indole synthesis remains a valuable tool for constructing the indole core, especially when specific piperazine-containing carbonyl precursors are available. Finally, the Pictet-Spengler reaction provides an elegant route to specific fused indole-piperazine systems. The selection of the optimal synthetic strategy will ultimately be guided by the specific structural features of the target molecule, the desired scale of the synthesis, and considerations of cost and environmental impact.

References

Safety Operating Guide

Proper Disposal of tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate with appropriate safety measures to minimize exposure and risk.

Personal Protective Equipment (PPE) and Engineering Controls:

Protective MeasureSpecification
Eye/Face Protection Chemical safety goggles or a face shield.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[1][3]
Body Protection Laboratory coat, long-sleeved clothing.[1]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[2]

Hazard Summary: Although not specifically classified, indole and piperazine derivatives can be harmful if swallowed, cause skin and eye irritation, and may have unknown long-term health effects.[1][2] All chemical waste should be treated as hazardous until a formal hazard assessment proves otherwise.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves a systematic approach of segregation, containment, labeling, and transfer.

1. Waste Segregation:

Proper segregation is fundamental to safe chemical waste management.[3]

  • Solid Waste: Collect un-reusable solid this compound and contaminated lab supplies (e.g., weighing paper, gloves, and pipette tips) in a designated, compatible, and clearly labeled solid waste container.[1]

  • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled liquid waste container. Do not mix with incompatible waste streams. For instance, halogenated and non-halogenated solvent waste should be kept separate.[1]

  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[1]

2. Containerization and Labeling:

  • Use a dedicated, properly sealed, and clearly labeled waste container. Containers must be chemically compatible with the stored waste, free from damage, and have a secure, leak-proof closure.

  • The label should include:

    • The words "Hazardous Waste".[2]

    • The full chemical name: "this compound".[2]

    • Associated hazards (e.g., "Toxic," "Irritant").[2]

    • The accumulation start date.[4]

3. Storage:

  • Store the sealed waste container in a designated, cool, dry, and well-ventilated area.[3][5]

  • Ensure secondary containment (such as a chemical-resistant tray) is used to capture any potential leaks or spills.[1]

  • Store incompatible waste streams separately to prevent accidental mixing and dangerous reactions.[1] Federal regulations allow for the accumulation of up to 55 gallons of hazardous waste at or near the point of generation.[6]

4. Decontamination of Empty Containers:

  • An "empty" container that previously held the compound must be decontaminated before it can be disposed of as regular trash or recycled.[3]

  • Decontamination typically involves triple rinsing with a suitable solvent (e.g., ethanol or acetone).[6][7] The rinsate must be collected as hazardous waste.[3][6] After rinsing, deface the chemical label before disposal.[7]

5. Spill Response:

  • In the event of a small spill, evacuate the area and remove all ignition sources.[2][3]

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or silica gel.[3][5]

  • Sweep or scoop the contaminated absorbent material into a sealed, airtight container.[3]

  • Label the container as hazardous waste and dispose of it according to the procedures outlined above.[3] Spilled chemicals and the materials used for cleanup should be treated as hazardous waste.[7]

6. Final Disposal:

  • Do not dispose of this compound down the drain or in the regular trash. [1][3]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[1]

  • The recommended final disposal method is high-temperature incineration at an approved and licensed hazardous waste disposal facility.[2][3]

In the absence of specific published degradation or neutralization protocols for this compound, it is not recommended to attempt chemical treatment of the waste in the laboratory.[1] Such procedures can be dangerous and may produce byproducts of unknown toxicity.[1]

Experimental Workflow and Disposal Logic

The following diagrams illustrate the procedural flow for waste handling and the logical considerations for proper disposal.

cluster_workflow Experimental Workflow & Waste Generation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal A Experimentation with This compound B Generation of Waste Streams A->B C Solid Waste (Contaminated PPE, Labware) B->C D Liquid Waste (Solutions, Solvents) B->D E Sharps Waste (Needles, Glassware) B->E F Collect in Labeled Solid Waste Container C->F G Collect in Labeled Liquid Waste Container D->G H Collect in Labeled Sharps Container E->H I Store in Designated Hazardous Waste Area (with Secondary Containment) F->I G->I H->I J Schedule Pickup with EHS Office I->J K Transport to Licensed Hazardous Waste Facility J->K L High-Temperature Incineration K->L

Caption: Waste disposal workflow from generation to final disposal.

A Waste Generated B Is waste solid, liquid, or sharp? A->B C Segregate by type B->C Yes D Is container compatible & labeled? C->D E Use appropriate container & label D->E No F Store in designated hazardous waste area D->F Yes E->F G Contact EHS for pickup F->G

Caption: Decision logic for proper chemical waste handling.

References

Essential Safety and Operational Guide for Handling tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of structurally related indole and piperazine derivatives. It is imperative to treat this compound as potentially hazardous and adhere to rigorous laboratory safety protocols.

I. Personal Protective Equipment (PPE)

The first line of defense against potential chemical exposure is the consistent and correct use of Personal Protective Equipment.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles are required at all times. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[1][3] Gloves should be inspected for integrity before each use and changed regularly, or immediately if contaminated.[4][5]
Body Protection Laboratory CoatA full-length, buttoned lab coat is mandatory to protect skin and clothing.[1][3] For larger quantities or splash risks, a chemically resistant apron may be necessary.[2]
Respiratory Protection RespiratorAll handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood to avoid dust inhalation.[2][3][6] If a fume hood is not available, a NIOSH-approved respirator for particulates may be required.[2]
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are required in the laboratory at all times.[3]

II. Operational Plan: Handling and Storage

A systematic approach to handling and storage is crucial for minimizing risk and ensuring a safe laboratory environment.

A. Engineering Controls:

  • Ventilation: All work with this compound, particularly when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood.[2][3]

  • Safety Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[2]

B. Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within the fume hood by covering the surface with absorbent liner paper.

  • Weighing: If weighing the solid compound, do so within the fume hood on a tared weigh boat to minimize the risk of inhalation or contamination of the balance.

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

  • Post-Handling: After handling, decontaminate the work area and any equipment used. Wash hands thoroughly with soap and water.[2][6]

C. Storage:

  • Store this compound in a tightly sealed, clearly labeled container.[2][6]

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[2]

III. Disposal Plan

Proper disposal of this compound and associated waste is essential to protect personnel and the environment.

A. Waste Categorization:

  • Solid Waste: Unused or contaminated solid compound, contaminated weigh boats, and absorbent paper should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous liquid waste container. Do not pour any waste containing this compound down the drain.[3]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be disposed of as hazardous waste in accordance with institutional guidelines.

B. Disposal Protocol:

  • Segregation: Keep waste containing this compound separate from other waste streams unless otherwise instructed by your institution's environmental health and safety (EHS) office.

  • Labeling: Ensure all waste containers are clearly and accurately labeled with their contents.

  • Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of chemical waste.[3] Contact your institution's EHS office for specific guidance on disposal procedures.

IV. Experimental Workflow and Risk Assessment

The following diagrams illustrate the general procedures for safe handling and a logical approach to risk assessment for this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood weigh Weigh Compound prep_hood->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Workspace experiment->decontaminate dispose Dispose of Waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe

Experimental Workflow for Safe Handling

G cluster_assessment Risk Assessment identify_hazards Identify Potential Hazards (Skin/Eye Irritation, Inhalation) assess_exposure Assess Exposure Risk (Weighing, Solution Prep) identify_hazards->assess_exposure implement_controls Implement Controls (Fume Hood, PPE) assess_exposure->implement_controls review_procedures Review & Refine Procedures implement_controls->review_procedures

Logical Flow for Risk Assessment

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。